Product packaging for CCT128930(Cat. No.:CAS No. 885499-61-6)

CCT128930

Katalognummer: B1683974
CAS-Nummer: 885499-61-6
Molekulargewicht: 341.8 g/mol
InChI-Schlüssel: RZIDZIGAXXNODG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

an antineoplastic agent;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20ClN5 B1683974 CCT128930 CAS No. 885499-61-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5/c19-14-3-1-13(2-4-14)11-18(20)6-9-24(10-7-18)17-15-5-8-21-16(15)22-12-23-17/h1-5,8,12H,6-7,9-11,20H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIDZIGAXXNODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590818
Record name 4-[(4-Chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885499-61-6
Record name 4-[(4-Chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CCT128930: An In-depth Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT128930 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). Primarily targeting Akt2, it is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. This compound demonstrates significant antitumor activity by inducing cell cycle arrest and inhibiting the phosphorylation of downstream Akt substrates. Interestingly, emerging evidence reveals that this compound also elicits Akt-independent effects, including the induction of DNA damage, autophagy, and apoptosis, broadening its potential therapeutic applications. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action: Akt Inhibition

This compound functions as an ATP-competitive inhibitor of Akt, with a notable selectivity for the Akt2 isoform.[1][2][3] This inhibition occurs through its competition with ATP for the binding site in the kinase domain of Akt, thereby preventing the phosphorylation of its downstream targets. The selectivity for Akt over other closely related kinases, such as protein kinase A (PKA), is achieved by targeting a single amino acid difference in the kinase domain.[2][4]

The primary consequence of Akt inhibition by this compound is the disruption of the PI3K/Akt/mTOR signaling cascade, a pathway crucial for cell survival, proliferation, and growth.[2] By blocking this pathway, this compound effectively induces a G1 phase cell cycle arrest in cancer cells, particularly those with a constitutively active PI3K/Akt pathway, such as PTEN-null or PIK3CA-mutant tumors.[2][4]

Quantitative Data: In Vitro Kinase Inhibition and Cellular Proliferation

The following tables summarize the key quantitative data for this compound's inhibitory activity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)Assay Type
Akt26Cell-free
p70S6K120Cell-free
PKA168Cell-free

Data sourced from MedchemExpress and Selleck Chemicals.[1][3]

Table 2: In Vitro Antiproliferative Activity of this compound (GI50 values)

Cell LineCancer TypePTEN StatusGI50 (µM)
U87MGGlioblastomaNull6.3
PC3Prostate CancerNull1.9
LNCaPProstate CancerNull0.35

Data sourced from MedchemExpress.

Signaling Pathway: Akt-Dependent Mechanism

The following diagram illustrates the canonical PI3K/Akt/mTOR pathway and the point of inhibition by this compound.

Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b FOXO FOXO Akt->FOXO PRAS40 PRAS40 Akt->PRAS40 This compound This compound This compound->Akt inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis GSK3b->Apoptosis CellCycleArrest G1 Cell Cycle Arrest FOXO->CellCycleArrest

Caption: this compound inhibits Akt, blocking downstream signaling and promoting apoptosis and cell cycle arrest.

Akt-Independent Mechanisms of Action

Recent studies have revealed that this compound can induce antitumor effects through mechanisms that are independent of its Akt inhibitory function. These off-target effects contribute to its overall efficacy and suggest a broader therapeutic potential.

DNA Damage Response and Apoptosis

In some cancer cell lines, such as HepG2 hepatoma cells, this compound has been shown to induce a DNA damage response.[5] This is characterized by the phosphorylation of H2AX, ATM, Chk1, and Chk2.[5] At higher concentrations (e.g., 20 µM), this compound can trigger apoptosis through the activation of caspase-3 and caspase-9, and the cleavage of PARP.[5]

Autophagy

This compound can also induce autophagy, a cellular process of self-digestion of damaged organelles and proteins.[1][5] This is observed with an increase in the levels of LC3-II and Beclin-1.[5] Interestingly, blocking autophagy with agents like chloroquine has been shown to enhance this compound-induced apoptosis, suggesting a potential combination therapy strategy.[5]

TRPM7 Channel Antagonism

A recent study has identified this compound as a potent antagonist of the TRPM7 (Transient Receptor Potential Melastatin 7) channel. This inhibition is independent of intracellular Mg2+ and is selective for TRPM7 over TRPM6 and TRPM8 isoforms. The IC50 values for TRPM7 inhibition were determined to be 0.86 ± 0.11 μM (in the absence of intracellular Mg2+) and 0.63 ± 0.09 μM (in the presence of 300 μM intracellular Mg2+).

Signaling Pathway: Akt-Independent Mechanisms

The following diagram illustrates the Akt-independent effects of this compound.

Akt_Independent_Pathway cluster_dna_damage DNA Damage Response cluster_autophagy Autophagy cluster_trpm7 TRPM7 Channel This compound This compound ATM_Chk ATM/Chk1/Chk2 Phosphorylation This compound->ATM_Chk Caspase Caspase-3/9 Activation This compound->Caspase Beclin1 Beclin-1 Increase This compound->Beclin1 LC3 LC3-II Increase This compound->LC3 TRPM7 TRPM7 Channel This compound->TRPM7 H2AX γH2AX Formation ATM_Chk->H2AX Apoptosis Apoptosis H2AX->Apoptosis Caspase->Apoptosis Autophagosome Autophagosome Formation Beclin1->Autophagosome LC3->Autophagosome Ion_Flux Inhibition of Ion Flux TRPM7->Ion_Flux

Caption: this compound induces DNA damage, autophagy, and inhibits TRPM7 channels, independent of Akt.

In Vivo Antitumor Activity

Preclinical studies using human tumor xenograft models have demonstrated the in vivo efficacy of this compound.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeDosingOutcome
U87MGGlioblastoma (PTEN-null)25 mg/kg, i.p.48% T/C ratio on day 12
BT474Breast Cancer (HER2+, PIK3CA-mutant)40 mg/kg, i.p.29% T/C ratio on day 22 (complete growth arrest)

Data sourced from Selleck Chemicals.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blot Analysis for Akt Pathway Inhibition

Objective: To determine the effect of this compound on the phosphorylation of Akt and its downstream substrates.

Protocol:

  • Cell Culture and Treatment: Seed cancer cells (e.g., U87MG) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0-20 µM) for a specified time (e.g., 1, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), total GSK3β, phospho-PRAS40 (Thr246), total PRAS40, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 3 x GI50 concentration) for various time points (e.g., 0, 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a propidium iodide (PI) staining solution containing RNase A.

  • Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the antitumor efficacy of this compound in a mouse model.

Protocol:

  • Cell Preparation and Implantation: Harvest cancer cells (e.g., U87MG) and resuspend them in a mixture of PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID).

  • Tumor Growth Monitoring: Monitor the tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 25 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the dosing schedule.

  • Endpoint Analysis: Continue treatment and tumor monitoring for the duration of the study. At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis by western blot or immunohistochemistry).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., U87MG, PC3) treatment This compound Treatment (Dose & Time Course) cell_culture->treatment western_blot Western Blot (p-Akt, p-GSK3β) treatment->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle proliferation_assay Proliferation Assay (SRB or MTT) treatment->proliferation_assay xenograft Xenograft Model (e.g., Nude Mice) tumor_implantation Tumor Cell Implantation xenograft->tumor_implantation drug_administration This compound Administration tumor_implantation->drug_administration tumor_measurement Tumor Volume Measurement drug_administration->tumor_measurement endpoint_analysis Endpoint Analysis (Tumor Weight, Biomarkers) tumor_measurement->endpoint_analysis

Caption: A typical workflow for the preclinical evaluation of this compound's mechanism of action.

Conclusion

This compound is a well-characterized Akt inhibitor with a clear mechanism of action in disrupting the PI3K/Akt/mTOR pathway. Its potent antiproliferative and pro-apoptotic effects, particularly in cancers with activated Akt signaling, have been demonstrated both in vitro and in vivo. Furthermore, the discovery of its Akt-independent activities, including the induction of DNA damage, autophagy, and antagonism of the TRPM7 channel, adds new dimensions to its therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate and validate the multifaceted mechanism of action of this compound in various cancer contexts. This comprehensive understanding is crucial for the continued development and potential clinical application of this promising anticancer agent.

References

CCT128930: A Selective ATP-Competitive Inhibitor of AKT2 for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CCT128930 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase AKT2.[1][2][3] Developed through fragment and structure-based drug design, this pyrrolopyrimidine compound has demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo tumor models.[2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its effects on cellular signaling pathways. Recent findings on its activity as a TRPM7 channel antagonist are also discussed, offering a broader perspective on its pharmacological profile.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. AKT, a key node in this pathway, exists as three highly homologous isoforms: AKT1, AKT2, and AKT3. While sharing significant homology, these isoforms have distinct, non-redundant roles in normal physiology and cancer progression. AKT2, in particular, is often implicated in glucose metabolism and is overexpressed or hyperactivated in several cancer types.

This compound emerged from a drug discovery program aimed at identifying selective AKT inhibitors.[2][4] Its mechanism of action is based on competition with ATP for the kinase domain of AKT, thereby preventing the phosphorylation of its downstream substrates.[1][2][3] This guide serves as a technical resource for researchers utilizing this compound in their preclinical studies.

Quantitative Data

The inhibitory activity of this compound has been characterized in biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition
TargetIC50 (nM)Assay Conditions
AKT26Cell-free kinase assay
p70S6K120Cell-free kinase assay
PKA168Cell-free kinase assay
Data compiled from multiple sources.[1][3]
Table 2: In Vitro Anti-proliferative Activity (GI50)
Cell LineCancer TypePTEN StatusGI50 (µM)
U87MGGlioblastomaNull6.3
LNCaPProstate CancerNull0.35
PC3Prostate CancerNull1.9
Data represents the mean from multiple experiments.[2]
Table 3: In Vivo Pharmacokinetics in Mice (25 mg/kg dose)
Route of AdministrationCmax (µM)Tmax (h)AUC (µM·h)Bioavailability (%)
Intravenous (IV)6.4-4.6100
Intraperitoneal (IP)1.3-1.329
Oral (PO)0.43-0.48.5
Pharmacokinetic parameters were determined in CrTacNCr-Fox1nu mice.[5]
Table 4: In Vivo Antitumor Efficacy
Xenograft ModelDose and ScheduleEndpointResult
U87MG (Glioblastoma)25 mg/kg, i.p., dailyTumor growth inhibition48% T/C ratio on day 12
BT474 (Breast Cancer)40 mg/kg, i.p., twice daily for 5 daysTumor growth inhibition29% T/C ratio on day 22
T/C ratio represents the ratio of the median tumor volume of the treated group to the control group.[3]

Signaling Pathways and Experimental Workflows

PI3K/AKT Signaling Pathway Inhibition

This compound exerts its effects by inhibiting the kinase activity of AKT2. This leads to a reduction in the phosphorylation of downstream substrates, ultimately impacting cell cycle progression and survival.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates AKT AKT PDK1->AKT phosphorylates GSK3b GSK3β AKT->GSK3b inhibits FOXO FOXO AKT->FOXO inhibits mTORC1 mTORC1 AKT->mTORC1 activates This compound This compound This compound->AKT inhibits CellCycle Cell Cycle Progression (G1 Arrest) GSK3b->CellCycle Apoptosis Inhibition of Apoptosis FOXO->Apoptosis S6K p70S6K mTORC1->S6K activates in_vitro_workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays KinaseAssay Kinase Inhibition Assay (IC50 determination) SRBAssay SRB Assay (GI50 determination) KinaseAssay->SRBAssay CellCulture Cancer Cell Line Culture CellCulture->SRBAssay WesternBlot Western Blot (Target modulation) CellCulture->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) CellCulture->CellCycle in_vivo_workflow TumorImplant Tumor Cell Implantation (e.g., U87MG, BT474) TumorGrowth Tumor Growth to Palpable Size TumorImplant->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Monitoring->Endpoint

References

The Structure-Activity Relationship of CCT128930: A Technical Guide to a Potent AKT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SUTTON, England – In the landscape of targeted cancer therapy, the serine/threonine kinase AKT (also known as Protein Kinase B) has emerged as a critical node in signaling pathways that drive tumor cell proliferation and survival. The dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in many human cancers, making AKT a highly attractive target for drug development. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of CCT128930, a potent and selective ATP-competitive inhibitor of AKT, intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound, with the chemical name 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, is a pyrrolopyrimidine-based compound that has demonstrated significant preclinical antitumor activity.[1][2] Developed through fragment-based and structure-based design, this compound exhibits potent inhibition of AKT, particularly AKT2, with a high degree of selectivity against the closely related kinase PKA.[1][2] This selectivity is achieved by exploiting a single amino acid difference in the kinase domains of AKT and PKA.[1] This guide will dissect the key structural features of this compound that govern its biological activity, detail the experimental protocols used for its evaluation, and present its effects on cellular signaling pathways.

Core Structure and Mechanism of Action

This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the AKT kinase domain, preventing the phosphorylation of its downstream substrates.[1][2] The core structure of this compound consists of a pyrrolo[2,3-d]pyrimidine scaffold, which is a common motif in kinase inhibitors, linked to a 4-amino-4-benzylpiperidine moiety. The X-ray crystal structure of this compound bound to a chimeric PKA-AKT protein reveals key hydrogen-bonding interactions within the ATP-binding site.[3]

The selectivity of this compound for AKT over PKA is attributed to the interaction with methionine 282 (Met282) in AKT.[4] This residue is a key determinant for the potency and selectivity of this chemical series.

Structure-Activity Relationship (SAR)

The development of this compound involved the optimization of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines. While detailed SAR data on a wide range of analogs is not extensively published in a single source, key insights can be gleaned from the discovery of more advanced analogs. A significant liability of this compound and related compounds containing the 4-amino-4-benzylpiperidine core is their in vivo metabolism, leading to rapid clearance and low oral bioavailability.[5]

To address this, modifications were focused on the linker between the piperidine and the lipophilic substituent. This led to the discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as a series with improved pharmacokinetic properties.[5]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound.

Compound Target IC50 (nM) Selectivity vs. PKA
This compoundAKT26[2][4]28-fold[2][4]
This compoundPKA168[4]-
This compoundp70S6K120[4]20-fold vs. AKT2[4]
Cell Line Tumor Type Genetic Background GI50 (µM)
U87MGGlioblastomaPTEN-null6.3[4]
LNCaPProstate CancerPTEN-deficient0.35[4]
PC3Prostate CancerPTEN-deficient1.9[4]

Experimental Protocols

Kinase Inhibition Assay

The inhibitory activity of this compound against AKT and other kinases was determined using a cell-free enzymatic assay. The assay typically involves the incubation of the recombinant kinase, the compound of interest at varying concentrations, a substrate peptide, and ATP. The extent of substrate phosphorylation is then measured, often through methods like ELISA or radiometric assays, to calculate the IC50 value.

Cell Proliferation Assay (SRB Assay)

The antiproliferative activity of this compound was assessed using the sulforhodamine B (SRB) assay. Tumor cell lines are seeded in 96-well plates and treated with a range of concentrations of the compound for a specified period. After treatment, cells are fixed, and the total protein content is stained with SRB. The absorbance is measured, and the GI50 (the concentration required to inhibit cell growth by 50%) is calculated.

Western Blotting for Phospho-protein Analysis

To determine the effect of this compound on AKT signaling in cells, Western blotting is employed. Cells are treated with the compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total forms of AKT and its downstream substrates (e.g., GSK3β, PRAS40, FOXO1).[2]

Cell Cycle Analysis

The effect of this compound on cell cycle progression is analyzed by flow cytometry. Cells are treated with the compound, harvested, and stained with a DNA-intercalating dye such as propidium iodide (PI) and with an antibody against bromodeoxyuridine (BrdU) to label cells in S-phase. The DNA content and BrdU incorporation are then measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[2] this compound has been shown to cause a G1 cell cycle arrest in PTEN-null U87MG human glioblastoma cells.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action in the PI3K/AKT Pathway

CCT128930_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits PDK1 PDK1 PDK1->AKT Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Downstream Downstream Substrates (e.g., GSK3β, PRAS40) AKT->Downstream Phosphorylates This compound This compound This compound->AKT Inhibits (ATP-competitive) Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Experimental Workflow for Evaluating this compound Activity

CCT128930_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Kinase Inhibition Assay IC50 IC50 KinaseAssay->IC50 IC50 Values CellProlif Cell Proliferation Assay (SRB) GI50 GI50 CellProlif->GI50 GI50 Values WesternBlot Western Blot (Phospho-protein analysis) CellCycle Cell Cycle Analysis (Flow Cytometry) PK Pharmacokinetic Studies PD Pharmacodynamic Biomarker Analysis PK->PD Efficacy Antitumor Efficacy (Xenograft Models) PD->Efficacy This compound This compound This compound->KinaseAssay This compound->CellProlif This compound->WesternBlot This compound->CellCycle This compound->PK

Caption: Workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of AKT that has served as a valuable tool for preclinical research and as a lead compound for the development of next-generation AKT inhibitors. The structure-activity relationship studies, driven by the need for improved pharmacokinetic properties, have led to the identification of analogs with enhanced oral bioavailability.[5] Future research in this area will likely focus on further refining the selectivity profile of these inhibitors and exploring their potential in combination therapies to overcome resistance mechanisms in cancer. The detailed understanding of the SAR of the pyrrolopyrimidine series will continue to guide the design of novel and more effective targeted cancer therapeutics.

References

CCT128930: A Technical Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of CCT128930, a potent and selective ATP-competitive inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to offer a comprehensive resource for researchers in oncology and drug discovery.

Executive Summary

This compound is a pyrrolopyrimidine-based compound identified as a highly potent inhibitor of AKT2, with an IC50 of 6 nM.[1][2][3][4][5][6] Its development was driven by the need for selective inhibitors of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. This compound exhibits significant selectivity for AKT over other closely related kinases, a feature achieved by targeting a single amino acid difference in the kinase domain.[7][8] This guide delves into the specifics of this selectivity, providing quantitative data and the methodologies used to determine it.

Kinase Selectivity Profile of this compound

The selectivity of this compound has been primarily characterized through in vitro kinase assays against a panel of kinases. The most potent inhibition is observed against AKT2.

Quantitative Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target and other key kinases.

KinaseIC50 (nM)Fold Selectivity vs. AKT2
AKT261
p70S6K12020
PKA16828

Data sourced from multiple references.[1][3][6][9]

In a broader screening against a panel of 47 different human kinases at a concentration of 10 μM, this compound demonstrated minimal cross-reactivity.[10] However, significant inhibition (less than 25% activity remaining) was observed for CHK2 and the AGC kinases p70S6K, PKA, and Rock-II.[10]

Experimental Protocols

The determination of the kinase selectivity profile of this compound involves biochemical assays that measure the enzymatic activity of purified kinases in the presence of the inhibitor. Below is a representative protocol for such an assay.

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This method is a common and robust way to determine the potency of kinase inhibitors.

Objective: To measure the IC50 of this compound against a panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • This compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 1.2 mM DTT)

  • [γ-³³P]ATP

  • ATP (at a concentration equivalent to the Km for each kinase)

  • 96-well polypropylene plates

  • 96-well filter plates

  • Phosphoric acid (H₃PO₄)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well polypropylene plate, add the following components in order:

    • 20 µl of kinase reaction buffer

    • 10 µl of the specific peptide substrate

    • 10 µl of the purified kinase

    • 5 µl of the diluted this compound or DMSO (for control)

  • Initiation of Reaction: Start the kinase reaction by adding 5 µl of a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be at the apparent Km for each respective kinase.

  • Incubation: Incubate the reaction mixture for a predetermined time (e.g., 20 minutes) at a controlled temperature (e.g., 30°C).

  • Termination of Reaction: Stop the reaction by adding 20 µl of phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a 96-well filter plate, which will bind the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Scintillation Counting: Add scintillation cocktail to each well of the dried filter plate and quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow

The PI3K/AKT Signaling Pathway

This compound targets AKT, a central node in the PI3K/AKT signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Regulation This compound This compound This compound->AKT Inhibition Kinase_Profiling_Workflow Start Start: Compound of Interest (e.g., this compound) Primary_Screen Primary Screen: Single High Concentration (e.g., 10 µM) Start->Primary_Screen Hit_Identification Hit Identification: % Inhibition > Threshold Primary_Screen->Hit_Identification Kinase_Panel Large Kinase Panel (e.g., 47 kinases) Kinase_Panel->Primary_Screen Secondary_Screen Secondary Screen: Dose-Response Assay Hit_Identification->Secondary_Screen IC50 IC50 Determination Secondary_Screen->IC50 Selectivity_Analysis Selectivity Profile Analysis IC50->Selectivity_Analysis

References

CCT128930: A Technical Guide to its Effects on the PI3K/AKT/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism.[1] Hyperactivation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2][3] CCT128930 is a potent and selective, ATP-competitive inhibitor of AKT (also known as protein kinase B or PKB), a central node in this signaling network.[4] This technical guide provides an in-depth overview of the effects of this compound on the PI3K/AKT/mTOR pathway, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support researchers in their study of this compound.

Mechanism of Action

This compound is a pyrrolopyrimidine compound that acts as an ATP-competitive inhibitor of AKT, with a high degree of selectivity for AKT2.[4][5] Its inhibitory action is achieved by targeting a single amino acid difference between AKT and the closely related PKA kinase, specifically Met282 in AKT2.[6][7] This selectivity minimizes off-target effects on other kinases within the AGC family.[4] By binding to the ATP-binding pocket of AKT, this compound prevents the phosphorylation and subsequent activation of its downstream substrates. This leads to the inhibition of the entire PI3K/AKT/mTOR signaling cascade, resulting in anti-proliferative and pro-apoptotic effects in cancer cells with a deregulated PI3K/AKT/mTOR pathway.[4]

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and growth inhibition (GI50) values.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)Assay Conditions
AKT26Cell-free kinase assay
p70S6K120Cell-free kinase assay
PKA168Cell-free kinase assay

Data sourced from MedchemExpress and Selleck Chemicals.[6][7]

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypePTEN StatusGI50 (µM)
U87MGGlioblastomaNull6.3
LNCaPProstate CancerDeficient0.35
PC3Prostate CancerDeficient1.9

Data sourced from multiple publications and suppliers.[6][7][8]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action of this compound and the experimental procedures used to characterize it, the following diagrams have been generated using the Graphviz DOT language.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Start: Cell Treatment with this compound lysis Cell Lysis (e.g., RIPA buffer) start->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (e.g., to PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% BSA or milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-AKT, anti-AKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (e.g., ECL substrate) secondary_ab->detection analysis Data Analysis detection->analysis

Caption: General experimental workflow for Western blotting.

SRB_Assay_Workflow start Start: Cell Seeding in 96-well plates treatment Drug Treatment (this compound) start->treatment incubation Incubation (e.g., 96 hours) treatment->incubation fixation Cell Fixation (e.g., 10% TCA) incubation->fixation staining Staining with SRB fixation->staining washing Washing (1% Acetic Acid) staining->washing solubilization Dye Solubilization (10 mM Tris base) washing->solubilization readout Absorbance Reading (e.g., 490-530 nm) solubilization->readout analysis Data Analysis (GI50 calculation) readout->analysis

Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.

Experimental Protocols

Western Blotting for Phospho-AKT and Total AKT

This protocol is a general guideline for assessing the phosphorylation status of AKT and total AKT levels in cells treated with this compound.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in 6-well plates or 10 cm dishes and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 1, 6, 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells once with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.[9]

  • Incubate on ice for 30 minutes with occasional vortexing.[9]

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.[9]

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

  • Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes.[5]

  • Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[10]

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-AKT (e.g., Ser473) and total AKT diluted in blocking buffer overnight at 4°C with gentle agitation.[5]

  • Wash the membrane three times for 5-10 minutes each with TBST.[5]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Wash the membrane again three times for 5-10 minutes each with TBST.

7. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software and normalize the phospho-AKT signal to the total AKT signal.

Sulforhodamine B (SRB) Antiproliferative Assay

This assay is used to determine the growth inhibitory effects of this compound on cultured cells.[8]

1. Cell Plating:

  • Seed cells in 96-well plates at a density that will allow for exponential growth over the course of the experiment.

  • Allow the cells to attach for 24-36 hours.[8]

2. Drug Treatment:

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Include a set of wells with cells that will be fixed at the time of drug addition to represent time zero (Tz).

3. Incubation:

  • Incubate the plates for a period of 96 hours at 37°C in a humidified incubator.[8]

4. Cell Fixation:

  • After the incubation period, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[2]

  • Incubate at 4°C for at least 1 hour.[2]

5. Staining:

  • Wash the plates four to five times with slow-running tap water and allow them to air dry completely.[1]

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4]

6. Washing:

  • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[6]

  • Allow the plates to air dry completely.

7. Dye Solubilization and Absorbance Reading:

  • Add 100-200 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the protein-bound dye.[2]

  • Shake the plates for 5-10 minutes on a shaker.

  • Read the absorbance at a wavelength between 490 and 530 nm using a microplate reader.

8. Data Analysis:

  • Calculate the percentage of cell growth and plot a dose-response curve to determine the GI50 value.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of AKT that effectively blocks the PI3K/AKT/mTOR signaling pathway. Its utility as a research tool is invaluable for elucidating the role of this pathway in cancer and other diseases. The data and protocols presented in this technical guide offer a comprehensive resource for scientists and researchers working with this compound, facilitating reproducible and robust experimental outcomes.

References

CCT128930: A Dual Inducer of Autophagy and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology and molecular mechanisms of CCT128930, a potent small molecule inhibitor. It focuses on its dual ability to induce autophagy and cell cycle arrest in cancer cells, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, offering a comparative look at its potency and effects across different cancer cell lines.

Table 1: Inhibitory Potency of this compound

TargetIC50Assay TypeNotes
Akt26 nMCell-freeATP-competitive inhibition.[1][2][3]
PKA168 nMCell-free28-fold selectivity for Akt2 over PKA.[2]
p70S6K120 nMCell-free20-fold selectivity for Akt2 over p70S6K.[2]

Table 2: Antiproliferative Activity of this compound (GI50 Values)

Cell LineCancer TypePTEN StatusGI50
U87MGGlioblastomaDeficient6.3 µM[2][4]
LNCaPProstate CancerDeficient0.35 µM[2][4]
PC3Prostate CancerDeficient1.9 µM[2][4]

Table 3: Effect of this compound on Cell Cycle Distribution in U87MG Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
DMSO Control (24h)43.6%36.6%17.8%
This compound (18.9 µM, 24h)64.8%2.0%30.5%

Data extracted from studies on PTEN-null U87MG human glioblastoma cells.[2][4]

Core Signaling Pathways and Mechanisms

This compound exerts its anticancer effects through the modulation of several critical signaling pathways, leading to cell cycle arrest and the induction of autophagy. While initially identified as a potent Akt2 inhibitor, evidence suggests that some of its effects, particularly the induction of autophagy and DNA damage response, can occur independently of Akt inhibition.[1][5]

Cell Cycle Arrest

This compound primarily induces a G1 phase cell cycle arrest.[4][5][6] This is achieved through the modulation of key cell cycle regulatory proteins:

  • Downregulation of Cyclin D1 and Cdc25A.[2][5]

  • Upregulation of the cyclin-dependent kinase inhibitors (CKIs) p21 and p27, as well as the tumor suppressor p53.[2][5]

The following diagram illustrates the signaling pathway leading to this compound-induced G1 cell cycle arrest.

G1_Arrest_Pathway This compound This compound p53 p53 This compound->p53 Upregulates p21 p21 This compound->p21 Upregulates p27 p27 This compound->p27 Upregulates CyclinD1 Cyclin D1 This compound->CyclinD1 Downregulates Cdc25A Cdc25A This compound->Cdc25A Downregulates p53->p21 Activates CDK2 CDK2 p21->CDK2 Inhibits p27->CDK2 Inhibits CDK4_6 CDK4/6 CyclinD1->CDK4_6 Activates Cdc25A->CDK2 Activates G1_Progression G1/S Progression CDK4_6->G1_Progression Promotes CDK2->G1_Progression Promotes G1_Arrest G1 Arrest

This compound-induced G1 cell cycle arrest pathway.
Induction of Autophagy

At higher concentrations, this compound has been shown to induce autophagy, a cellular process of self-digestion of damaged organelles and proteins.[5] This is characterized by an increase in the levels of key autophagy markers, LC3-II and Beclin-1.[5] Interestingly, blocking autophagy with agents like chloroquine has been found to enhance this compound-induced apoptotic cell death, suggesting a potential cytoprotective role of autophagy in this context.[5]

The precise signaling cascade for this compound-induced autophagy is still under investigation but is noted to be independent of Akt inhibition in some cell lines.[5]

DNA Damage Response

This compound treatment also activates the DNA damage response (DDR) pathway.[5] This is evidenced by the phosphorylation of key proteins such as H2AX, ATM (ataxia-telangiectasia mutated), Chk1, and Chk2.[2][5] The activation of this pathway can contribute to both cell cycle arrest and, at higher doses, apoptosis.[5]

The following diagram depicts the activation of the DNA damage response pathway by this compound.

DNA_Damage_Response This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage Induces ATM p-ATM DNA_Damage->ATM Activates H2AX p-H2AX (γH2AX) DNA_Damage->H2AX Activates Chk1 p-Chk1 ATM->Chk1 Phosphorylates Chk2 p-Chk2 ATM->Chk2 Phosphorylates CellCycleArrest Cell Cycle Arrest Chk1->CellCycleArrest Leads to Chk2->CellCycleArrest Leads to Apoptosis Apoptosis Chk2->Apoptosis Can lead to

This compound-induced DNA damage response pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the antiproliferative activity of this compound.

  • Cell Seeding : Seed cells in 96-well plates and allow them to attach for 36 hours to ensure they are in an exponential growth phase.

  • Treatment : Treat cells with a range of concentrations of this compound for 96 hours.

  • Fixation : Fix the cells with 10% (wt/vol) trichloroacetic acid (TCA).

  • Staining : Stain the fixed cells for 30 minutes with 0.4% (wt/vol) SRB dissolved in 1% acetic acid.

  • Washing : Remove the unbound SRB by quickly rinsing four times with 1% acetic acid.

  • Solubilization : Solubilize the protein-bound dye with 10 mM Tris base.

  • Measurement : Read the absorbance at 510 nm using a plate reader.

  • Analysis : Calculate the GI50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.

The workflow for the SRB assay is visualized in the following diagram.

SRB_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 6 cluster_3 Analysis A Seed cells in 96-well plates B Treat with this compound A->B C Fix with TCA B->C D Stain with SRB C->D E Wash with Acetic Acid D->E F Solubilize with Tris Base E->F G Read Absorbance at 510 nm F->G H Calculate GI50 G->H

Workflow for the Sulforhodamine B (SRB) cell proliferation assay.
Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify changes in the expression levels of specific proteins involved in cell cycle regulation, autophagy, and DNA damage response.

  • Cell Lysis : Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE : Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., LC3, Beclin-1, p21, p-H2AX) overnight at 4°C.

  • Washing : Wash the membrane with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation : Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis : Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Flow Cytometry for Cell Cycle Analysis

This method is employed to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Harvesting : Harvest treated and untreated cells by trypsinization.

  • Fixation : Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C overnight.

  • Staining : Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation : Incubate the cells in the staining solution for 30 minutes in the dark.

  • Data Acquisition : Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

  • Analysis : Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

CCT128930: A Potent Inducer of the DNA Damage Response

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of CCT128930 in DNA Damage Signaling

Executive Summary

This compound is a small molecule inhibitor initially identified as a potent and selective ATP-competitive inhibitor of the serine/threonine kinase Akt (specifically Akt2).[1][2] While its role in abrogating the pro-survival PI3K/Akt/mTOR signaling pathway is well-documented, compelling evidence has emerged demonstrating that this compound also potently induces a DNA damage response (DDR), leading to cell cycle arrest, autophagy, and apoptosis.[1][3] Notably, these effects on DNA damage signaling appear to be independent of its Akt inhibitory function, suggesting a distinct and important mechanism of action relevant to its anti-cancer properties.[1][3] This technical guide provides a comprehensive overview of the role of this compound in the DNA damage response, detailing its effects on key signaling pathways, summarizing quantitative data, and providing detailed experimental protocols for researchers in oncology and drug development.

Mechanism of Action in the DNA Damage Response

While this compound is a well-characterized Akt inhibitor, its ability to induce DNA damage appears to be a separate, off-target effect. The precise molecular mechanism by which this compound directly causes DNA lesions has not yet been fully elucidated in publicly available literature. However, the cellular response to this damage is well-documented. Treatment of cancer cells with this compound leads to the activation of the canonical DNA damage response pathway.[3][4] This is characterized by the phosphorylation and activation of key sensor and transducer kinases.

Upon induction of DNA damage by this compound, the cell activates a signaling cascade to arrest the cell cycle and initiate DNA repair or, if the damage is too severe, apoptosis.[3] This response involves the phosphorylation of the histone variant H2AX to form γH2AX, a sensitive marker of DNA double-strand breaks.[3] Furthermore, the upstream kinases Ataxia-Telangiectasia Mutated (ATM) and the checkpoint kinases Chk1 and Chk2 are also phosphorylated, indicating the activation of the DDR signaling network.[3]

The downstream consequences of this DDR activation include a potent G1 phase cell cycle arrest.[3][5] This arrest is mediated by the downregulation of key cell cycle progression proteins such as Cyclin D1 and Cdc25A, and the upregulation of cell cycle inhibitors like p21, p27, and the tumor suppressor p53.[3] At higher concentrations, this compound can push cells beyond cell cycle arrest and into apoptosis, as evidenced by the activation of caspase-3, caspase-9, and the cleavage of PARP.[3]

Interestingly, this compound has also been identified as a potent antagonist of the TRPM7 channel.[2][6] The inhibition of TRPM7, a channel involved in magnesium homeostasis and various signaling pathways, presents another potential, though currently unproven, avenue through which this compound might indirectly influence genomic stability and the DNA damage response.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory and Anti-proliferative Activity
Target/Cell LineAssay TypeParameterValueReference
Akt2Cell-free kinase assayIC506 nM[1]
PKACell-free kinase assayIC50168 nM[2]
p70S6KCell-free kinase assayIC50120 nM[2]
U87MG (Glioblastoma)SRB proliferation assayGI506.3 µM[1]
LNCaP (Prostate Cancer)SRB proliferation assayGI500.35 µM[1]
PC3 (Prostate Cancer)SRB proliferation assayGI501.9 µM[1]
TRPM7Ca2+ influx assayIC501.42 ± 0.01 μM[6]
Table 2: In Vivo Anti-tumor Efficacy
Xenograft ModelTreatmentT/C Ratio (%)Day of MeasurementReference
U87MG (Glioblastoma)25 mg/kg i.p.4812[1]
BT474 (Breast Cancer)40 mg/kg2922[1]
Table 3: Pharmacokinetic Properties
Administration RoutePeak Plasma Concentration (Cmax)Area Under the Curve (AUC0-∞)Reference
Intravenous (i.v.)6.4 µM4.6 µM·h[1]

Signaling Pathways and Experimental Workflows

This compound-Induced DNA Damage Response Pathway

CCT128930_DDR_Pathway This compound This compound DNA_Damage DNA Damage (Mechanism Unknown) This compound->DNA_Damage ATM ATM DNA_Damage->ATM activates H2AX H2AX DNA_Damage->H2AX phosphorylates Apoptosis Apoptosis DNA_Damage->Apoptosis High Dose Chk1_Chk2 Chk1/Chk2 ATM->Chk1_Chk2 phosphorylates gamma_H2AX γH2AX p53 p53 Chk1_Chk2->p53 activates CyclinD1_Cdc25A Cyclin D1 / Cdc25A Chk1_Chk2->CyclinD1_Cdc25A downregulates p21_p27 p21/p27 p53->p21_p27 upregulates G1_Arrest G1 Cell Cycle Arrest p21_p27->G1_Arrest Caspases Caspase-9, Caspase-3, PARP Apoptosis->Caspases activates IF_Workflow cluster_prep Cell Preparation cluster_stain Immunostaining cluster_final Imaging seed 1. Seed cells on coverslips treat 2. Treat with this compound seed->treat fix 3. Fix with 4% PFA treat->fix perm 4. Permeabilize with Triton X-100 fix->perm block 5. Block with BSA perm->block primary_ab 6. Incubate with anti-γH2AX Ab (1°) block->primary_ab wash1 7. Wash with PBST primary_ab->wash1 secondary_ab 8. Incubate with fluorescent Ab (2°) wash1->secondary_ab wash2 9. Wash with PBST secondary_ab->wash2 dapi 10. Counterstain with DAPI wash2->dapi mount 11. Mount on slides dapi->mount image 12. Acquire images (Fluorescence Microscope) mount->image

References

CCT128930: A Selective Inhibitor of the TRPM7 Channel

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the inhibition of the TRPM7 channel by CCT128930 for researchers, scientists, and drug development professionals.

The Transient Receptor Potential Melastatin 7 (TRPM7) channel is a bifunctional protein, acting as both an ion channel and a kinase. It is a crucial regulator of cellular magnesium, zinc, and calcium homeostasis.[1][2] Dysregulation of TRPM7 has been implicated in various pathologies, particularly in cancer progression, making it a significant target for therapeutic intervention.[1] this compound has emerged as a potent and selective small-molecule inhibitor of the TRPM7 channel, demonstrating potential as an anti-cancer agent.[1][3][4][5][6][7]

Mechanism of Action

This compound exerts its inhibitory effect on the TRPM7 channel through an allosteric mechanism.[3][5][6] Structural and functional studies have revealed that this compound binds to a specific vanilloid-like (VL) site located on the cytoplasmic side of the channel, at the interface of the S3, S4, S5, and TRP helices.[1][3][5] This binding event stabilizes the TRPM7 channel in a closed, non-conducting conformation.[1][3][5] Notably, the binding of this compound displaces a lipid molecule that is typically resident within the VL site in the channel's active state.[3][5][6] The specificity of this compound for TRPM7 over its close homolog TRPM6 is attributed to subtle structural differences within this VL pocket.[1][3][5]

Quantitative Data on TRPM7 Inhibition

The inhibitory potency of this compound on the TRPM7 channel has been quantified through various functional assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Channel Type Assay Type Cell Line Conditions IC50 (μM) Reference
Wild-type TRPM7Ca2+ Influx AssayHEK293T-1.42 ± 0.01[1]
Wild-type TRPM7ElectrophysiologyHEK293TMg2+-free pipette solution0.86 ± 0.11[2]
Wild-type TRPM7ElectrophysiologyHEK293T300 μM Mg2+ in pipette solution0.63 ± 0.09[2]
TRPM7 A981V MutantCa2+ Influx AssayHEK293T-Inhibition Abolished[1]
TRPM7 A981L MutantCa2+ Influx AssayHEK293T-Inhibition Abolished[1]
TRPM7 W1111A MutantCa2+ Influx AssayHEK293T-Inhibition Abolished[1]

Experimental Protocols

Detailed methodologies for key experiments investigating the inhibition of TRPM7 by this compound are outlined below.

This technique is employed to directly measure the ion currents flowing through the TRPM7 channel in response to this compound.

  • Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are cultured in appropriate media. For overexpression studies, cells are transiently transfected with a plasmid encoding the full-length TRPM7 channel.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed at room temperature.

    • The standard extracellular (bath) solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

    • To induce TRPM7 currents, the intracellular (pipette) solution is formulated to be nominally free of Mg2+ and contains a Mg2+ chelator like EDTA. A typical composition is (in mM): 120 Cs-glutamate, 8 NaCl, 10 HEPES, 10 EDTA, adjusted to pH 7.2 with CsOH.

    • TRPM7 currents are typically elicited by a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms).

    • After establishing a stable baseline current, this compound is applied to the bath solution at various concentrations to determine its inhibitory effect.

This assay is used to determine the IC50 of this compound by measuring the influx of calcium through the TRPM7 channel.

  • Cell Preparation: HEK293T cells expressing either wild-type or mutant TRPM7 are seeded in 96-well plates.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer.

  • Measurement of Calcium Influx:

    • The baseline fluorescence is recorded.

    • Cells are then exposed to a solution containing a high concentration of Ca2+ and varying concentrations of this compound.

    • The change in fluorescence intensity, which corresponds to the influx of Ca2+, is measured over time using a fluorescence plate reader.

    • The IC50 value is calculated by fitting the concentration-response data to a logistic equation.

Cryo-EM is utilized to determine the high-resolution structure of the TRPM7 channel in complex with this compound, providing insights into the binding site and mechanism of inhibition.

  • Protein Expression and Purification: A C-terminally truncated construct of mouse TRPM7 is expressed in HEK293S cells. The protein is then extracted from the cell membranes using detergents.

  • Reconstitution into Nanodiscs: The purified TRPM7 protein is reconstituted into lipid nanodiscs to mimic the native membrane environment.

  • Complex Formation: this compound is added in excess to the TRPM7-nanodisc solution to ensure binding.

  • Cryo-EM Grid Preparation and Data Collection: The TRPM7-CCT128930 complex is applied to cryo-EM grids, which are then flash-frozen in liquid ethane. Images are collected using a high-end transmission electron microscope.

  • Image Processing and Structure Determination: The collected images are processed to reconstruct a 3D model of the TRPM7-CCT128930 complex.

Signaling Pathways and Experimental Workflows

The inhibition of TRPM7 by this compound has significant implications for downstream signaling pathways, particularly in the context of cancer.

TRPM7_Inhibition_Pathway cluster_membrane Plasma Membrane TRPM7 TRPM7 Channel Ions Mg²⁺, Ca²⁺, Zn²⁺ Influx TRPM7->Ions Mediates This compound This compound This compound->TRPM7 Inhibits Signaling Divalent Cation-Dependent Signaling Pathways Ions->Signaling Proliferation Cancer Cell Proliferation, Migration, and Invasion Signaling->Proliferation Promotes ERK_Pathway ERK Pathway Signaling->ERK_Pathway Activates ERK_Pathway->Proliferation Promotes Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_structural Structural Biology culture HEK293T Cell Culture & TRPM7 Transfection electrophys Whole-Cell Patch-Clamp (Current Measurement) culture->electrophys ca_imaging Calcium Influx Assay (IC50 Determination) culture->ca_imaging data_analysis1 Data Analysis electrophys->data_analysis1 ca_imaging->data_analysis1 expression TRPM7 Expression & Purification cryo_em Cryo-EM (Structure Determination) expression->cryo_em data_analysis2 Structural Analysis cryo_em->data_analysis2

References

Methodological & Application

CCT128930 in vitro cell-based assay protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: CCT128930

Introduction

This compound is a potent, selective, and ATP-competitive inhibitor of the serine/threonine kinase Akt (Protein Kinase B), with a particular potency for the Akt2 isoform.[1][2] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth; its hyperactivation is a common feature in many human cancers, often due to mutations in components like PTEN or PIK3CA.[3] this compound effectively blocks the activity of Akt, leading to the inhibition of phosphorylation of its downstream substrates.[3] This action results in a G1 cell cycle arrest and a marked anti-proliferative effect in various tumor cell lines, particularly those with a deficient PTEN tumor suppressor.[3][4] These characteristics make this compound a valuable tool for cancer research and a lead compound for the development of novel anticancer therapeutics.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding pocket of Akt. This prevents the kinase from phosphorylating its downstream targets, thereby attenuating the entire signaling cascade. Key downstream effectors of Akt that are inhibited following this compound treatment include GSK3β, PRAS40, and FOXO1.[3][4] The inhibition of this pathway ultimately halts cell cycle progression and suppresses tumor cell growth.[3]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PDK1 PDK1 PIP3->PDK1 GSK3b GSK3β Akt->GSK3b PRAS40 PRAS40 Akt->PRAS40 PDK1->Akt activates mTORC2 mTORC2 mTORC2->Akt This compound This compound This compound->Akt Cell_Survival Cell Survival & Proliferation GSK3b->Cell_Survival PRAS40->Cell_Survival

Figure 1: Simplified PI3K/Akt signaling pathway showing the inhibitory action of this compound on Akt.

Quantitative Data Summary

The anti-proliferative activity of this compound is cell-line dependent, showing particular efficacy in cancer cells with a PTEN-deficient background. The GI₅₀ (concentration for 50% growth inhibition) values from in vitro cell-based assays are summarized below.

Cell LineCancer TypePTEN StatusGI₅₀ Value (µM)Citation
LNCaPProstate CancerDeficient0.35[2][4]
PC3Prostate CancerDeficient1.9[2][4]
U87MGGlioblastomaDeficient6.3[2][4]

Experimental Protocols

Protocol 1: Cell Proliferation (MTS) Assay

This protocol details the methodology for determining the effect of this compound on the proliferation of cancer cells using a colorimetric MTS assay. The assay measures the metabolic activity of viable cells.

Materials and Reagents:

  • Selected cancer cell line (e.g., PC3, U87MG)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well clear, flat-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Dilute cells in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. A typical concentration range would be 0.1 µM to 50 µM.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTS Assay and Measurement:

    • After the incubation period, add 20 µL of MTS reagent to each well, including the background control wells.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the formula: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

    • Plot the % Viability against the log concentration of this compound and determine the GI₅₀ value using non-linear regression analysis.

Assay_Workflow start Start seed 1. Seed Cells (5,000 cells/well) start->seed incubate1 2. Incubate (24 hours) seed->incubate1 treat 3. Add this compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate (72 hours) treat->incubate2 add_mts 5. Add MTS Reagent (20 µL/well) incubate2->add_mts incubate3 6. Incubate (1-4 hours) add_mts->incubate3 read 7. Measure Absorbance (490 nm) incubate3->read analyze 8. Analyze Data (Calculate GI₅₀) read->analyze end End analyze->end

Figure 2: Experimental workflow for the this compound cell proliferation (MTS) assay.

Protocol 2: Western Blot for Target Engagement

This protocol is used to verify that this compound engages its target, Akt, within the cell by measuring the phosphorylation status of Akt and its downstream substrate, GSK3β.

Materials and Reagents:

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-total-Akt

    • Rabbit anti-phospho-GSK3β (Ser9)

    • Rabbit anti-total-GSK3β

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells (e.g., 5 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound (e.g., at 1x and 5x the GI₅₀ concentration) and a vehicle control for a desired time (e.g., 2-6 hours).

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse the cells by adding 150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.[2]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[2]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load the prepared samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.[2]

    • Incubate the membrane overnight at 4°C with the primary antibodies (e.g., anti-p-Akt) diluted in blocking buffer.[2][6]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[2]

    • Strip the membrane (if necessary) and re-probe with antibodies for total proteins and the loading control (β-actin).

    • Analyze the band intensities to determine the ratio of phosphorylated protein to total protein, normalized to the loading control. A decrease in the p-Akt/Akt and p-GSK3β/GSK3β ratios upon this compound treatment confirms target engagement.

References

Application Notes and Protocols for CCT128930 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT128930 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B), with particular selectivity for the AKT2 isoform (IC50 = 6 nM).[1][2][3] As a key node in the PI3K/AKT/mTOR signaling pathway, AKT is frequently hyperactivated in various cancers, promoting cell survival, proliferation, and growth.[4] this compound has demonstrated significant antitumor activity in preclinical models by inhibiting the phosphorylation of downstream AKT substrates, leading to cell cycle arrest, primarily at the G1 phase.[4][5] These application notes provide detailed protocols for the administration of this compound in mouse xenograft models, along with key quantitative data and pathway information to guide researchers in their preclinical study design.

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by targeting the PI3K/AKT/mTOR signaling cascade.[4] In many cancers, this pathway is dysregulated through various mechanisms, including mutations in PIK3CA or loss of the tumor suppressor PTEN.[4] this compound competitively binds to the ATP-binding pocket of AKT, preventing its activation and subsequent phosphorylation of a range of downstream effector proteins.[4] This blockade leads to a G1 cell cycle arrest and a reduction in tumor cell proliferation.[4][5]

CCT128930_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Downstream Effects RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits CellCycle Cell Cycle Progression AKT->CellCycle Promotes This compound This compound This compound->AKT Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Inhibits

Figure 1: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in two distinct human tumor xenograft models.

Table 1: In Vivo Efficacy of this compound in PTEN-null U87MG Human Glioblastoma Xenografts

ParameterValue
Animal Model Mice with established PTEN-null U87MG human glioblastoma xenografts
Drug This compound
Dosage 25 mg/kg
Administration Route Intraperitoneal (i.p.)
Dosing Schedule Once daily for 5 out of 7 days
Treatment Duration 12 days
Tumor Growth Inhibition (T/C Ratio) 48% on day 12[1][4]
Observed Toxicity No weight loss associated with this regimen[4]

Table 2: In Vivo Efficacy of this compound in HER2-positive, PIK3CA-mutant BT474 Human Breast Cancer Xenografts

ParameterValue
Animal Model Mice with established HER2-positive, PIK3CA-mutant BT474 human breast cancer xenografts
Drug This compound
Dosage 40 mg/kg
Administration Route Intraperitoneal (i.p.)
Dosing Schedule Twice daily (bid) for 5 out of 7 days
Treatment Duration 22 days
Tumor Growth Inhibition (T/C Ratio) 29% on day 22 (complete growth arrest)[1][4]
Observed Toxicity Minimal weight loss (nadir of 94.8% of initial body weight on day 15)[4]

Experimental Protocols

The following protocols provide a general framework for conducting xenograft studies with this compound. These should be adapted based on specific experimental goals and institutional animal care and use guidelines.

Protocol 1: U87MG Glioblastoma Xenograft Model

1. Cell Culture and Preparation:

  • Culture U87MG cells in the recommended medium until they reach 80-90% confluency.
  • Harvest cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and perform a cell count.
  • Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

2. Tumor Implantation:

  • Anesthetize female athymic nude or NOD/SCID mice (6-8 weeks old).
  • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
  • Monitor mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 70-300 mm³).

3. This compound Preparation and Administration:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • On each treatment day, dilute the stock solution to the final concentration of 25 mg/kg in a vehicle such as 0.5% methylcellulose in sterile water.
  • Administer the this compound formulation or vehicle control intraperitoneally (i.p.) once daily for 5 consecutive days, followed by 2 days of no treatment.

4. Monitoring and Endpoint Analysis:

  • Measure tumor volumes with digital calipers up to three times a week.
  • Monitor animal body weight and overall health status regularly.
  • At the end of the study (e.g., day 12), euthanize the mice, excise the tumors, and record their final weights.
  • Optional: Collect tumor and tissue samples for pharmacodynamic marker analysis (e.g., Western blot for p-AKT, p-GSK3β).

Protocol 2: BT474 Breast Cancer Xenograft Model

1. Cell Culture and Preparation:

  • Follow the same general procedure as for U87MG cells, adjusting for the specific culture requirements of BT474 cells. A typical injection may contain 5-10 x 10^6 cells.

2. Tumor Implantation:

  • The procedure is similar to the U87MG model. For breast cancer models, implantation into the mammary fat pad is also an option.

3. This compound Preparation and Administration:

  • Prepare the this compound formulation as described in Protocol 1.
  • Administer this compound at a dosage of 40 mg/kg via intraperitoneal injection twice daily (e.g., 8-12 hours apart) for 5 consecutive days, followed by 2 days of rest.

4. Monitoring and Endpoint Analysis:

  • Monitor tumor growth, body weight, and animal health as described previously.
  • The study may be continued for a longer duration (e.g., 22 days or more) to observe sustained tumor growth inhibition.
  • Endpoint analysis should include tumor weight and optional biomarker analysis.

// Nodes CellCulture [label="1. Cell Culture &\nExpansion"]; Harvest [label="2. Cell Harvest &\nPreparation"]; Implantation [label="3. Tumor Cell\nImplantation (s.c.)"]; TumorGrowth [label="4. Tumor Growth\nMonitoring"]; Randomization [label="5. Randomization into\nTreatment Groups"]; Treatment [label="6. This compound or Vehicle\nAdministration (i.p.)"]; Monitoring [label="7. Monitor Tumor Volume\n& Body Weight"]; Endpoint [label="8. Study Endpoint &\nTissue Collection"]; Analysis [label="9. Data Analysis"];

// Edges CellCulture -> Harvest; Harvest -> Implantation; Implantation -> TumorGrowth; TumorGrowth -> Randomization; Randomization -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> Analysis; }

Figure 2: General experimental workflow for this compound xenograft studies.

Concluding Remarks

This compound has shown considerable promise as an anti-cancer agent in preclinical xenograft models with activated PI3K/AKT signaling. The protocols and data presented here offer a solid foundation for researchers investigating the in vivo efficacy of this compound. Careful consideration of the tumor model, dosing regimen, and appropriate pharmacodynamic endpoints will be crucial for the successful design and interpretation of these studies.

References

Application Note: Western Blot Analysis of Phosphorylated AKT (p-AKT) Following Treatment with CCT128930, a Potent AKT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The serine-threonine kinase AKT (also known as Protein Kinase B) is a critical node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling network.[1] This pathway is fundamental in regulating cellular processes such as survival, proliferation, and growth.[1] Hyperactivation of the PI3K/AKT/mTOR pathway is a common event in malignant transformation and resistance to chemotherapy.[1] CCT128930 is a potent and selective ATP-competitive inhibitor of AKT.[2][3][4] It has demonstrated significant antitumor activity in preclinical models, particularly in tumors with a dysregulated PI3K/AKT pathway, such as those with PTEN loss.[1][4]

This application note provides a detailed protocol for analyzing the phosphorylation of AKT at serine 473 (p-AKT Ser473) in cultured cancer cells treated with this compound using Western blot analysis. This technique is essential for confirming the on-target effect of this compound and for determining its effective concentration in a given cell line.

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of AKT, thereby preventing its kinase activity.[5] It shows selectivity for AKT over other related kinases like PKA.[2][3][4] Inhibition of AKT by this compound leads to a downstream blockade of the PI3K/AKT signaling pathway, resulting in the inhibition of phosphorylation of various AKT substrates, including GSK3β, PRAS40, and FOXO1, as well as the downstream target S6 Ribosomal Protein (S6RP).[1][2] This ultimately leads to cell cycle arrest, primarily at the G1 phase, and can induce apoptosis.[1][2][6]

Interestingly, treatment with this compound can lead to a paradoxical increase in AKT phosphorylation at Ser473 at lower concentrations (up to 20 µM in U87MG cells), followed by a decrease at higher concentrations.[1][2] This phenomenon is thought to be a feedback mechanism that should be considered when interpreting experimental results.

Quantitative Data

Table 1: In Vitro Potency of this compound

TargetIC50Assay TypeReference
AKT26 nMCell-free[2][3]
p70S6K120 nMCell-free[2][3]
PKA168 nMCell-free[2][3]

Table 2: Antiproliferative Activity of this compound (GI50)

Cell LineCancer TypePTEN StatusGI50Reference
U87MGGlioblastomaNull6.3 µM[1][2]
LNCaPProstate CancerDeficient0.35 µM[2]
PC3Prostate CancerDeficient1.9 µM[2]

Experimental Protocols

1. Cell Culture and Treatment with this compound

This protocol is a general guideline and should be optimized for the specific cell line being used.

  • Materials:

    • Cancer cell line of interest (e.g., U87MG)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound (stock solution in DMSO)

    • Phosphate Buffered Saline (PBS)

    • 6-well or 10 cm cell culture plates

  • Procedure:

    • Seed cells in culture plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to attach and grow overnight in a humidified incubator (37°C, 5% CO2).

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO only) must be included.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the medium containing the desired concentrations of this compound or vehicle control to the cells. A typical concentration range to test the dose-dependent effect on p-AKT is 0.1 µM to 50 µM.[1][2]

    • Incubate the cells for the desired treatment duration. For time-course experiments, a range of 1 to 48 hours can be explored.[1][2]

2. Cell Lysis and Protein Quantification

  • Materials:

    • RIPA buffer (or other suitable lysis buffer)

    • Protease inhibitor cocktail

    • Phosphatase inhibitor cocktail (crucial for p-AKT analysis)

    • Cell scraper

    • Microcentrifuge tubes

    • BCA Protein Assay Kit (or equivalent)

  • Procedure:

    • After treatment, place the culture plates on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well/plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

    • Determine the protein concentration of each sample using a BCA assay or a similar method.

3. Western Blot Analysis of p-AKT (Ser473)

  • Materials:

    • Protein samples

    • Laemmli sample buffer (2x or 4x)

    • SDS-PAGE gels

    • Electrophoresis running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[7][8] (Note: Milk is not recommended for phospho-protein detection as it contains casein, a phosphoprotein, which can cause high background).[8]

    • Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit or Mouse anti-total AKT. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also required.

    • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

    • Enhanced Chemiluminescence (ECL) detection reagents

    • Chemiluminescence imaging system

  • Procedure:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add an equal volume of Laemmli sample buffer to each protein sample.

    • Denature the samples by heating at 95-100°C for 5 minutes.

    • Load equal amounts of protein (typically 20-40 µg) per lane of an SDS-PAGE gel.

    • Run the gel electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[7]

    • Incubate the membrane with the primary antibody against p-AKT (Ser473) diluted in 5% BSA in TBST overnight at 4°C with gentle shaking.[7]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10-15 minutes each with TBST.

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • (Optional but recommended) Strip the membrane and re-probe for total AKT and a loading control to ensure equal protein loading and to assess the specific effect on phosphorylation versus total protein levels.

Visualizations

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits pAKT p-AKT (Active) PDK1->pAKT Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->pAKT Phosphorylates (Ser473) Downstream Downstream Targets (GSK3β, PRAS40, etc.) pAKT->Downstream Phosphorylates This compound This compound This compound->pAKT Inhibits (ATP-competitive) Cell_Processes Cell Survival, Proliferation, Growth Downstream->Cell_Processes Regulates

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with this compound (Dose- and time-course) start->treatment lysis Cell Lysis (with phosphatase inhibitors) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-AKT Ser473) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis (Quantify band intensity) detection->analysis end End: Results analysis->end

Caption: Experimental workflow for Western blot analysis of p-AKT.

Logical_Relationship hypothesis Hypothesis: This compound inhibits AKT phosphorylation experiment Experiment: Treat cells with this compound and perform Western blot for p-AKT hypothesis->experiment Leads to observation Observation: Decreased p-AKT levels with increasing this compound concentration experiment->observation Results in conclusion Conclusion: This compound inhibits the PI3K/AKT pathway in the tested cell line observation->conclusion Supports

Caption: Logical framework of the this compound experiment.

References

Application Notes and Protocols for Cell Cycle Analysis with CCT128930 using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT128930 is a potent and selective ATP-competitive inhibitor of Akt2 (protein kinase B), a key node in the PI3K/Akt signaling pathway, which is frequently deregulated in cancer.[1][2][3] This pathway plays a crucial role in promoting cell survival, proliferation, and growth.[4][5][6][7] Inhibition of Akt by this compound has been shown to induce cell cycle arrest, primarily at the G1 phase, making it a compound of interest for cancer research and drug development.[1][3][8][9] These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action

This compound primarily functions by inhibiting the kinase activity of Akt2.[1][2] This inhibition prevents the phosphorylation of downstream targets involved in cell cycle progression. Notably, treatment with this compound leads to the downregulation of Cyclin D1 and the upregulation of cyclin-dependent kinase inhibitors (CKIs) p21 and p27.[9] This disruption of key cell cycle regulators results in a G1 phase arrest, thereby inhibiting cell proliferation.[1][8][9]

Data Presentation

The following tables summarize the quantitative effects of this compound on cell cycle distribution in various cancer cell lines.

Table 1: Effect of this compound on Cell Cycle Distribution in U87MG Human Glioblastoma Cells [1][8]

TreatmentConcentration (µM)Incubation Time (hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
DMSO (Control)-2446.432.316.7
This compound6.3 (1 x GI₅₀)2463.213.218.9
This compound18.9 (3 x GI₅₀)2464.8--

Table 2: Effect of this compound on Cell Proliferation in Various Cancer Cell Lines [2]

Cell LineCancer TypeGI₅₀ (µM)
U87MGGlioblastoma6.3
LNCaPProstate Cancer0.35
PC3Prostate Cancer1.9

Experimental Protocols

Protocol 1: Cell Treatment with this compound

This protocol describes the treatment of cultured cancer cells with this compound prior to cell cycle analysis.

Materials:

  • Cancer cell line of interest (e.g., U87MG, HepG2)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed the cells in culture plates or flasks at a density that will allow for exponential growth during the treatment period.

  • Allow the cells to attach and grow for 24-36 hours in a 37°C, 5% CO₂ incubator.[2]

  • Prepare the desired concentrations of this compound by diluting the stock solution in a complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Remove the medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining

This protocol details the preparation and analysis of this compound-treated cells for cell cycle distribution by flow cytometry.

Materials:

  • Treated and control cells from Protocol 1

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[10]

  • RNase A (100 µg/mL, DNase-free)[10]

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cells with PBS and then detach them using Trypsin-EDTA.

    • For suspension cells, proceed directly to collection.

    • Collect the cells by centrifugation at approximately 300 x g for 5 minutes.[11]

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several days.[10][12]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 1 mL of PBS.

    • Add 100 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.[10]

    • Add 400 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[10][13]

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the appropriate channel (typically FL2 or FL3).[11]

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on DNA content (G0/G1, S, and G2/M phases).

Visualizations

G1_Arrest_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates p21_p27 p21 / p27 AKT->p21_p27 inhibits CyclinD1 Cyclin D1 AKT->CyclinD1 promotes This compound This compound This compound->AKT inhibits CDK4_6 CDK4/6 p21_p27->CDK4_6 inhibits CyclinD1->CDK4_6 activates Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes

Caption: this compound-induced G1 cell cycle arrest pathway.

Flow_Cytometry_Workflow start Seed Cells treat Treat with this compound or Vehicle (DMSO) start->treat harvest Harvest Cells (Trypsinization if adherent) treat->harvest fix Fix with 70% Cold Ethanol harvest->fix stain Stain with PI and RNase A fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Distribution acquire->analyze end Results analyze->end

Caption: Experimental workflow for cell cycle analysis.

References

CCT128930 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: CCT128930

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B), with a particular selectivity for the Akt2 isoform (IC50 = 6 nM in a cell-free assay).[1][2][3] As a key component of the PI3K/Akt/mTOR signaling pathway, Akt plays a crucial role in regulating cell survival, proliferation, and growth.[4][5] Dysregulation of this pathway is a hallmark of many cancers, making Akt an attractive target for therapeutic intervention.[4][5] this compound has demonstrated antitumor activity in preclinical models and is a valuable tool for studying the physiological and pathological roles of Akt signaling.[1][2][4] It has been shown to induce cell cycle arrest, DNA damage, and autophagy.[1][6]

These application notes provide detailed information on the solubility of this compound and protocols for the preparation of stock solutions for use in in vitro and in vivo studies.

Physicochemical Properties and Solubility

Proper solubilization is critical for the accurate and reproducible use of this compound in experimental settings. The following table summarizes its key physicochemical properties and solubility in common laboratory solvents.

PropertyValue
Molecular Formula C₁₈H₂₀ClN₅[2]
Molecular Weight 341.84 g/mol [1][3][7][8]
Appearance Crystalline solid, off-white to yellow[2][3]
Purity ≥95% - 98%[2]
Solubility
DMSO Soluble up to 50 mM. Other sources report solubilities of 5 mg/mL,[2] 25 mg/mL (73.13 mM),[1] 33.33 mg/mL (97.50 mM),[3][8] and 55 mg/mL (145.39 mM for the hydrochloride salt).[6] It is recommended to use fresh, anhydrous DMSO as it is hygroscopic, and moisture can reduce solubility.[1][3] Sonication or warming to 60°C may be required to achieve higher concentrations.[3][8]
DMF 2 mg/mL[2]
Water Insoluble.[9]
Ethanol Sparingly soluble.[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro cell-based assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.418 mg of this compound (Molecular Weight = 341.84 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution with 3.418 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the solution or warm it in a 37°C water bath to facilitate dissolution.[10] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]

  • Storage Conditions: Store the stock solution aliquots at -20°C for long-term storage (up to 1 year) or at -80°C for extended storage (up to 2 years).[3] When stored as a powder, this compound is stable for up to 3 years at -20°C.[3]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

For cell-based experiments, the DMSO stock solution is typically diluted in cell culture medium to the final desired concentration.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[11]

  • It is common for compounds to precipitate when a DMSO stock solution is diluted into an aqueous medium.[10] If this occurs, vortexing or brief sonication may help to redissolve the precipitate.[10]

  • Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

Procedure:

  • Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

Protocol 3: Formulation for In Vivo Animal Studies

For in vivo administration, this compound can be formulated in a vehicle suitable for injection, such as intraperitoneal (i.p.) administration.

Example Formulation:

A common vehicle for in vivo studies consists of a mixture of DMSO, PEG300, Tween-80, and saline.[8]

  • Prepare a concentrated stock of this compound in DMSO (e.g., 20.8 mg/mL).

  • For the final formulation, combine the following in order, ensuring each component is fully mixed before adding the next:

    • 10% DMSO (from the concentrated stock)

    • 40% PEG300

    • 5% Tween-80

    • 45% saline

  • The final solution should be clear. This formulation can be used for intraperitoneal administration.[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing a stock solution.

CCT128930_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT Recruitment & Partial Activation PDK1->AKT Phosphorylation Downstream Downstream Targets (e.g., GSK3β, FOXO, mTOR) AKT->Downstream Phosphorylation This compound This compound This compound->AKT Inhibition Cell Cell Survival, Proliferation, Growth Downstream->Cell Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Particulates Present aliquot Aliquot into Single-Use Tubes check->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store end End store->end

References

CCT128930 use in combination with other chemotherapy drugs

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: CCT128930 in Combination Chemotherapy

Introduction

This compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase Akt (Protein Kinase B), with particular selectivity for the Akt2 isoform (IC50 = 6 nM)[1][2]. Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in human cancers due to mutations in upstream regulators like PIK3CA or loss of the tumor suppressor PTEN[3]. This pathway plays a pivotal role in promoting cell survival, proliferation, and resistance to apoptosis, making it a key mechanism of resistance to conventional chemotherapy[1][3].

Many cytotoxic chemotherapy agents, such as taxanes and platinum-based drugs, induce DNA damage or mitotic stress, which can paradoxically activate pro-survival signals, including the Akt pathway[4]. By inhibiting Akt, this compound can block this survival response, thereby sensitizing cancer cells to the cytotoxic effects of the combination partner. Preclinical evidence with various Akt inhibitors demonstrates synergistic effects when combined with agents like paclitaxel, docetaxel, and platinum agents (e.g., cisplatin, carboplatin)[1][2][5][6]. This suggests a strong rationale for investigating this compound in combination with these and other chemotherapeutic agents to overcome resistance and enhance therapeutic efficacy.

Mechanism of Synergistic Action

The primary mechanism for the synergy between this compound and conventional chemotherapy lies in the dual blockade of oncogenic signaling. While the chemotherapy agent induces cellular stress and damage, this compound abrogates the key survival pathway that cancer cells rely on to evade apoptosis.

  • Chemotherapy (e.g., Taxanes, Platinum Agents): Induces DNA damage or microtubule disruption, leading to cell cycle arrest and activation of apoptotic signals.

  • Cancer Cell Response: In response to stress, cancer cells often activate the PI3K/Akt pathway to promote DNA repair and inhibit apoptosis-mediating proteins like BAD and FOXO transcription factors[2][7].

  • This compound Action: this compound inhibits Akt, preventing the phosphorylation and inactivation of pro-apoptotic targets. This action lowers the threshold for apoptosis induction by the chemotherapeutic agent, leading to enhanced cell death[1][2].

Visualizing the Rationale and Workflow

The following diagrams illustrate the underlying biological rationale and a typical experimental approach for testing this compound in combination therapies.

G cluster_0 Chemotherapy Action cluster_1 Cancer Cell Survival Response cluster_2 This compound Intervention chemo Chemotherapy (e.g., Paclitaxel, Carboplatin) stress DNA Damage / Microtubule Stress chemo->stress apoptosis Apoptosis Induction stress->apoptosis pi3k PI3K stress->pi3k Activates rtk Growth Factor Receptors (RTKs) rtk->pi3k akt Akt pi3k->akt akt->apoptosis Inhibits survival Cell Survival & Resistance akt->survival cct This compound cct->akt Inhibits

Caption: Rationale for this compound combination therapy.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Validation a1 1. Cell Line Selection (e.g., PTEN-null, PIK3CA-mutant) a2 2. Single Agent IC50 Determination (MTT/CTG Assay) a1->a2 a3 3. Combination Matrix Assay (Fixed ratio or checkerboard) a2->a3 a4 4. Synergy Calculation (Bliss, Loewe, or ZIP model) a3->a4 a5 5. Mechanistic Assays (Apoptosis, Western Blot) a4->a5 b1 6. Xenograft Model Establishment a5->b1 Proceed if synergistic b2 7. Treatment Groups (Vehicle, Chemo, this compound, Combo) b1->b2 b3 8. Tumor Volume & Body Weight Monitoring b2->b3 b4 9. Endpoint Analysis (Tumor Weight, IHC, Biomarkers) b3->b4

Caption: General experimental workflow.

Data Presentation: Preclinical Synergy of Akt Inhibitors

While specific quantitative data for this compound in combination studies is not widely published, the following tables summarize representative data from preclinical studies of other potent Akt inhibitors combined with taxanes and platinum agents. This data serves as a strong surrogate for the expected outcomes with this compound.

Table 1: In Vitro Synergy of Akt Inhibitors with Chemotherapy (Data is representative of Akt inhibitors like AZD5363 and Capivasertib)

Cancer TypeCell LineAkt InhibitorChemotherapyCombination EffectEndpoint MeasuredReference
OvarianOVCAR-3AZD5363DoxorubicinSynergisticApoptosis, Clonogenic Survival[2]
EndometrialIshikawaAZD5363DoxorubicinSynergisticApoptosis, Clonogenic Survival[2]
Prostate224R-Cx OrganoidCapivasertibDocetaxelSynergistic (HSA Score > 0)Metabolic Activity (PrestoBlue)[5]
BladderJ82AZD5363N/A (w/ mTORi)SynergisticCell Viability, Apoptosis[8]
Lung (NSCLC)H460Thiazolidinone CmpdN/A (Multi-agent)Synergistic (Inactivates Akt)Cell Growth[9]

Table 2: In Vivo Efficacy of Akt Inhibitor Combination Therapy (Data is representative of Akt inhibitors like A-443654)

Cancer ModelTreatment GroupsDose & ScheduleTumor Growth Inhibition (TGI)Key FindingReference
Prostate Cancer Xenograft (PC-3) Vehicle ControlN/A0%Baseline[1]
Paclitaxel15 mg/kg, q3d x 456%Moderate single-agent activity[1]
Akt Inhibitor (A-443654)2.5 mg/kg/dayNot significantMinimal single-agent activity at this dose[1]
Paclitaxel + Akt Inhibitor As above80% Significant enhancement of tumor delay [1]

Experimental Protocols

The following are detailed, generalized protocols for assessing the combination effects of this compound with other chemotherapy drugs, based on standard methodologies reported in the literature[1][2][5].

Protocol 1: In Vitro Synergy Assessment using a Cell Viability Assay

Objective: To determine if this compound acts synergistically, additively, or antagonistically with a chemotherapy agent to inhibit cancer cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., PTEN-deficient U87MG glioblastoma or BT474 breast cancer cells)[3]

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • This compound (dissolved in DMSO)

  • Chemotherapy agent (e.g., Paclitaxel, Carboplatin; dissolved in appropriate solvent)

  • 384-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells growing in log phase.

    • Seed cells into 384-well plates at a pre-determined optimal density (e.g., 500-2000 cells/well) in 40 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Preparation and Dosing:

    • Prepare 6-point, 4-fold serial dilutions for both this compound and the chemotherapy agent in culture medium, starting from a concentration of at least 10x the known IC50.

    • Using an automated liquid handler or multichannel pipette, add 5 µL of drug dilutions to the appropriate wells to create a 6x6 dose-response matrix. Include wells for single-agent controls and DMSO vehicle controls.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plates and CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to DMSO-treated controls (100% viability) and a no-cell control (0% viability).

    • Calculate the percentage of growth inhibition for each drug concentration and combination.

    • Analyze the dose-response matrix using a synergy model (e.g., Highest Single Agent (HSA), Loewe Additivity, or Zero Interaction Potency (ZIP)) with software like SynergyFinder to calculate a synergy score[5]. A positive score typically indicates synergy.

Protocol 2: In Vivo Xenograft Combination Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., Athymic Nude or NSG mice)

  • Tumor cells for implantation (e.g., 5 x 10⁶ PC-3 prostate cancer cells)

  • Matrigel or similar basement membrane matrix

  • This compound formulation for intraperitoneal (i.p.) injection

  • Chemotherapy agent formulation for appropriate route of administration (e.g., i.p. or intravenous)

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Resuspend tumor cells in a 1:1 mixture of sterile PBS and Matrigel on ice.

    • Subcutaneously inject the cell suspension (e.g., 100-200 µL) into the flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

    • When tumors reach an average volume of 150-200 mm³, randomize mice into four treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle Control

      • Group 2: this compound alone (e.g., 25-40 mg/kg, daily, i.p.)[1]

      • Group 3: Chemotherapy agent alone (e.g., Paclitaxel 15 mg/kg, every 3 days, i.p.)[1]

      • Group 4: this compound + Chemotherapy (combination)

  • Treatment Administration:

    • Administer treatments according to the defined schedule for a period of 2-4 weeks.

    • Monitor animal body weight and overall health status 2-3 times per week as a measure of toxicity.

  • Efficacy Measurement:

    • Continue to measure tumor volumes throughout the treatment period.

    • The primary endpoint is tumor growth delay or inhibition. Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study.

  • Endpoint Analysis:

    • At the end of the study, euthanize mice and excise tumors.

    • Tumor weight can be used as a final endpoint.

    • Tumor tissue can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for p-Akt) or fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

References

Application Notes and Protocols for CRISPR-Cas9 Screening with CCT128930 to Identify Synthetic Lethal Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRISPR-Cas9 technology has emerged as a powerful tool for functional genomic screening, enabling the systematic identification of genes that modulate cellular responses to therapeutic agents. When combined with small molecule inhibitors, CRISPR-Cas9 screens can uncover synthetic lethal interactions, where the combination of a specific genetic knockout and a drug treatment leads to cell death, while either perturbation alone is tolerated. This approach holds immense promise for identifying novel drug targets and developing combination therapies in cancer.

CCT128930 is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase AKT (specifically AKT2), a key node in the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention. By conducting a CRISPR-Cas9 screen in the presence of this compound, researchers can identify genes whose loss sensitizes cancer cells to AKT inhibition, thereby revealing novel synthetic lethal partners and potential combination therapy strategies.

These application notes provide a comprehensive overview and detailed protocols for performing a pooled CRISPR-Cas9 loss-of-function screen with this compound to discover synthetic lethal interactions.

Principle of Synthetic Lethality Screening with this compound

The underlying principle of this screen is to identify genes whose inactivation, through CRISPR-Cas9 mediated knockout, renders cancer cells hypersensitive to the cytotoxic effects of this compound. In a pooled screen, a library of single-guide RNAs (sgRNAs) targeting thousands of genes is introduced into a population of Cas9-expressing cells. This creates a diverse pool of cells, each with a specific gene knockout. The cell population is then treated with a sub-lethal dose of this compound. Over time, cells with gene knockouts that are synthetic lethal with AKT inhibition will be depleted from the population. Deep sequencing of the sgRNA cassette from the surviving cells allows for the identification of these depleted sgRNAs, thereby pinpointing the synthetic lethal gene targets.

cluster_0 CRISPR-Cas9 Knockout cluster_1 This compound Treatment (AKT Inhibition) cluster_2 Combined Perturbation Gene A KO Gene A KO Viable Cell (No Drug) Viable Gene A KO->Viable Cell (No Drug) Viable Gene B KO Gene B KO Viable Cell (No Drug) 2 Viable Gene B KO->Viable Cell (No Drug) 2 Viable AKT Inh AKT Inhibition Viable Cell (WT) Viable AKT Inh->Viable Cell (WT) Viable (at screen concentration) Viable Cell (WT) 2 Viable AKT Inh->Viable Cell (WT) 2 Viable (at screen concentration) Gene B KO + AKT Inh Gene B KO + AKT Inhibition Cell Death Cell Death Gene B KO + AKT Inh->Cell Death Synthetic Lethality

Figure 1: Principle of Synthetic Lethality.

This compound: A Potent AKT Inhibitor

This compound is a pyrrolopyrimidine compound that acts as an ATP-competitive inhibitor of AKT, with an IC50 of 6 nM for AKT2.[1] It exhibits selectivity for AKT over other closely related kinases like PKA.[1] Mechanistically, this compound inhibits the phosphorylation of downstream AKT substrates, leading to a G1 cell cycle arrest and induction of apoptosis in sensitive cancer cell lines.[1] Its anti-proliferative activity is particularly pronounced in cell lines with aberrant PI3K/AKT pathway signaling, such as those with PTEN loss or PIK3CA mutations.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₂₀ClN₅
Molecular Weight 341.84 g/mol
CAS Number 885499-61-6
Mechanism of Action ATP-competitive inhibitor of AKT
Solubility Soluble in DMSO

Table 2: In Vitro Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeKey MutationsGI50 (µM)
U87MG GlioblastomaPTEN-null6.3
PC3 Prostate CancerPTEN-null1.9
LNCaP Prostate CancerPTEN-null0.35

Experimental Protocols

This section provides a detailed, step-by-step protocol for a pooled, genome-wide CRISPR-Cas9 screen to identify synthetic lethal partners of this compound.

I. Pre-Screen Preparations
  • Cell Line Selection and Characterization:

    • Choose a cancer cell line known to have a dependency on the PI3K/AKT pathway (e.g., PTEN-null or PIK3CA-mutant).

    • Ensure the cell line is well-characterized, with a stable growth rate and high transduction efficiency.

    • Generate a stable Cas9-expressing cell line by lentiviral transduction and selection. Validate Cas9 activity using a functional assay (e.g., sgRNA targeting a surface marker followed by FACS analysis).

  • This compound Dose-Response Curve:

    • Determine the concentration of this compound that results in 20-30% growth inhibition (GI20-GI30) over the planned duration of the screen (typically 14-21 days). This sub-lethal concentration is crucial to allow for the identification of sensitizing gene knockouts.

    • Plate cells at a low density and treat with a range of this compound concentrations.

    • Assess cell viability at multiple time points using a suitable assay (e.g., CellTiter-Glo).

  • sgRNA Library Preparation:

    • Obtain a genome-wide or focused sgRNA library in a lentiviral vector. The library should contain multiple sgRNAs per gene to ensure robust knockout and include non-targeting control sgRNAs.

    • Amplify the sgRNA library plasmid in E. coli and perform a maxi-prep to obtain high-quality plasmid DNA.

    • Package the sgRNA library into lentiviral particles by co-transfecting the library plasmid with packaging plasmids into a suitable packaging cell line (e.g., HEK293T).

    • Titer the lentiviral library to determine the optimal volume of virus needed to achieve a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single sgRNA.

II. CRISPR-Cas9 Screen Execution

A 1. Lentiviral Transduction of Cas9-expressing cells with sgRNA library (MOI < 0.5) B 2. Antibiotic Selection to enrich for transduced cells A->B C 3. Split Cell Population B->C D Control Arm (DMSO Treatment) C->D E Treatment Arm (this compound at GI20-GI30) C->E F 4. Cell Culture and Passaging (Maintain library representation) D->F E->F G 5. Harvest Cells at Initial (T0) and Final Timepoints F->G H 6. Genomic DNA Extraction G->H I 7. PCR Amplification of sgRNA Cassettes H->I J 8. Deep Sequencing I->J K 9. Data Analysis: Identify depleted sgRNAs in treatment vs. control J->K

Figure 2: CRISPR-Cas9 Screening Workflow.

  • Lentiviral Transduction:

    • Transduce the Cas9-expressing cells with the sgRNA lentiviral library at an MOI of 0.3-0.5. Ensure a sufficient number of cells are transduced to maintain a library representation of at least 200-500 cells per sgRNA.

  • Antibiotic Selection:

    • After transduction, select for cells that have been successfully transduced with the sgRNA library using the appropriate antibiotic (e.g., puromycin).

  • Establishment of Screening Arms:

    • After selection, split the cell population into two arms: a control arm (treated with vehicle, e.g., DMSO) and a treatment arm (treated with the pre-determined GI20-GI30 concentration of this compound).

    • Collect an initial cell pellet (T0) to determine the starting sgRNA representation.

  • Cell Culture and Passaging:

    • Culture both arms for 14-21 days, passaging the cells as needed. It is critical to maintain a sufficient number of cells at each passage to preserve the complexity of the sgRNA library.

  • Harvesting and Genomic DNA Extraction:

    • At the end of the screen, harvest cell pellets from both the control and treatment arms.

    • Extract genomic DNA from the T0, control, and treatment cell pellets.

III. Data Analysis
  • Sequencing and sgRNA Quantification:

    • Amplify the sgRNA cassette from the genomic DNA by PCR.

    • Perform next-generation sequencing (NGS) to determine the read counts for each sgRNA in each sample.

  • Hit Identification:

    • Normalize the sgRNA read counts to the total number of reads in each sample.

    • Calculate the log-fold change (LFC) of each sgRNA's abundance in the final timepoint samples (control and treatment) relative to the T0 sample.

    • Identify sgRNAs that are significantly depleted in the this compound-treated arm compared to the control arm. This can be done using statistical methods such as MAGeCK or DESeq2.

    • Genes for which multiple sgRNAs are significantly depleted are considered high-confidence synthetic lethal hits.

cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates This compound This compound This compound->AKT Inhibits

Figure 3: PI3K/AKT/mTOR Signaling Pathway and the Action of this compound.

IV. Hit Validation

It is essential to validate the synthetic lethal interactions identified from the primary screen.

  • Individual Gene Knockouts:

    • Generate individual knockout cell lines for the top candidate genes using two or more independent sgRNAs per gene.

    • Confirm gene knockout at the protein level by Western blot.

  • Drug Sensitivity Assays:

    • Perform cell viability assays (e.g., dose-response curves) with this compound on the individual knockout cell lines and control (wild-type or non-targeting sgRNA) cells.

    • A significant decrease in the IC50 of this compound in the knockout cells compared to the control cells validates the synthetic lethal interaction.

  • Mechanism of Action Studies:

    • Investigate the cellular and molecular mechanisms underlying the synthetic lethal interaction. This may involve assessing changes in cell cycle progression, apoptosis, DNA damage, or other relevant cellular processes.

Expected Results and Data Presentation

The primary output of the CRISPR screen will be a list of genes whose knockout sensitizes cells to this compound. This data can be presented in various formats for clear interpretation.

Table 3: Hypothetical Results from a CRISPR-Cas9 Screen with this compound

GeneDescriptionsgRNA 1 LFC (Drug/Control)sgRNA 2 LFC (Drug/Control)sgRNA 3 LFC (Drug/Control)Average LFCp-value
GENE X DNA Damage Repair-2.5-2.8-2.3-2.53<0.001
GENE Y Metabolic Enzyme-2.1-2.4-2.0-2.17<0.001
GENE Z Cell Cycle Regulator-1.8-2.0-1.9-1.90<0.01

Table 4: Validation of a Hypothetical Synthetic Lethal Hit

Cell LineThis compound IC50 (µM)Fold Sensitization
Wild-Type 5.2-
Non-Targeting sgRNA 5.01.04x
GENE X KO (sgRNA1) 0.86.5x
GENE X KO (sgRNA2) 0.95.8x

Conclusion

A CRISPR-Cas9 screen with the AKT inhibitor this compound is a powerful approach to uncover novel synthetic lethal interactions in cancer cells with a dysregulated PI3K/AKT/mTOR pathway. The identification of such interactions can provide a strong rationale for the development of novel combination therapies, potentially leading to more effective and durable anti-cancer treatments. The detailed protocols and guidelines presented in these application notes are intended to facilitate the successful design, execution, and analysis of such screens, ultimately accelerating the discovery of new therapeutic strategies for cancer.

References

CCT128930: A Selective Inhibitor for Elucidating AKT2-Specific Functions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, CCT128930 serves as a potent and selective tool for investigating the specific roles of the AKT2 isoform in cellular signaling pathways. This document provides comprehensive application notes, detailed experimental protocols, and data presentation to facilitate the use of this compound in laboratory settings.

This compound is an ATP-competitive inhibitor of AKT kinases, demonstrating notable selectivity for AKT2.[1][2][3] Its mechanism of action involves binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[4][5] This selectivity allows for the dissection of AKT2-specific functions from those of the other highly homologous isoforms, AKT1 and AKT3.[6]

Mechanism of Action and Selectivity

This compound was developed through fragment and structure-based design to target a specific amino acid, Met282, within the AKT kinase domain.[4] This targeting provides a significant selectivity advantage over other closely related kinases in the AGC family, such as PKA.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity across different kinases and cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)Selectivity vs. AKT2
AKT26-
PKA16828-fold
p70S6K12020-fold

Data compiled from multiple sources.[1][4]

Table 2: Anti-proliferative Activity of this compound in PTEN-deficient Human Tumor Cell Lines

Cell LineCancer TypeGI50 (µM)
U87MGGlioblastoma6.3
LNCaPProstate Cancer0.35
PC3Prostate Cancer1.9

GI50 represents the concentration required to inhibit cell growth by 50%.[1][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PI3K/AKT signaling pathway, the mechanism of this compound action, and a typical experimental workflow for studying its effects.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT2 AKT2 PIP3->AKT2 Recruitment PDK1->AKT2 Phosphorylation (Thr308) Downstream Downstream Substrates (e.g., GSK3β, FOXO) AKT2->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->AKT2 Phosphorylation (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Regulation This compound This compound This compound->AKT2 Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

PI3K/AKT2 signaling pathway and this compound inhibition.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., U87MG, LNCaP) start->cell_culture treatment Treatment with This compound cell_culture->treatment assay_choice Select Assay treatment->assay_choice proliferation_assay Cell Proliferation Assay (SRB) assay_choice->proliferation_assay Cellular Effects western_blot Western Blot (p-AKT, p-GSK3β) assay_choice->western_blot Signaling Effects kinase_assay In Vitro Kinase Assay assay_choice->kinase_assay Direct Inhibition data_analysis Data Analysis proliferation_assay->data_analysis western_blot->data_analysis kinase_assay->data_analysis end End data_analysis->end

Workflow for studying this compound effects.

Experimental Protocols

Here are detailed protocols for key experiments to characterize the effects of this compound.

In Vitro AKT2 Kinase Assay

This protocol is designed to determine the direct inhibitory effect of this compound on AKT2 kinase activity.

Materials:

  • Recombinant human AKT2 enzyme

  • GSK3α/β peptide substrate

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP solution

  • This compound (dissolved in DMSO)

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer. The final DMSO concentration should be consistent across all wells and not exceed 1%.

  • In a 96-well plate, add 5 µL of the diluted this compound or DMSO (for control).

  • Add 20 µL of a solution containing the AKT2 enzyme and GSK3α/β peptide substrate in kinase buffer.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding 25 µL of ATP solution (at a concentration close to the Km for AKT2) to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (Sulforhodamine B - SRB)

This assay measures the effect of this compound on cell growth.[4]

Materials:

  • Human tumor cell lines (e.g., U87MG, PC3, LNCaP)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density to ensure exponential growth for the duration of the experiment and allow them to attach for 24-36 hours.[4]

  • Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM). Include a DMSO-only control.

  • Incubate the plates for 96 hours.[4]

  • Fix the cells by gently adding 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells with 100 µL of SRB solution for 30 minutes at room temperature.

  • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[2]

  • Air dry the plates until no moisture is visible.[2]

  • Solubilize the bound dye with 200 µL of 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a plate reader.

  • Calculate the GI50 value, the concentration of this compound that inhibits cell growth by 50%.

Western Blot Analysis of AKT Pathway Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation of AKT and its downstream substrates.

Materials:

  • Cell line of interest (e.g., U87MG)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-GSK3β (Ser9), anti-total GSK3β, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to attach.

  • Treat cells with various concentrations of this compound for the desired time (e.g., 1 hour).[4]

  • Lyse the cells in lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the changes in phosphorylation of AKT and its substrates relative to total protein levels and the loading control (GAPDH). This compound is expected to inhibit the phosphorylation of AKT substrates like GSK3β.[1]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming CCT128930 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the AKT inhibitor CCT128930 in cancer cell lines.

Section 1: Troubleshooting Guide

This guide addresses common issues observed during experiments with this compound and provides systematic steps to identify and overcome resistance.

Issue 1: Decreased Sensitivity or Acquired Resistance to this compound

Q1: My cancer cell line, which was initially sensitive to this compound, now shows reduced response or has become resistant. What are the potential causes and how can I troubleshoot this?

A1: Acquired resistance to AKT inhibitors like this compound is a significant challenge. The primary mechanisms can be broadly categorized as the activation of bypass signaling pathways, changes in the target protein, or alterations in cellular metabolism. Here is a stepwise approach to investigate and potentially overcome this resistance:

Step 1: Confirm Resistance and Determine IC50 Shift

  • Action: Perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in the resistant cell line versus the parental, sensitive cell line.

  • Expected Outcome: A significant rightward shift in the IC50 curve for the resistant cells will confirm the development of resistance.

Experimental Protocol: Determining IC50 by Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • Viability Assessment: Use a standard cell viability reagent (e.g., MTT, PrestoBlue) and measure the absorbance or fluorescence according to the manufacturer's protocol.

  • Data Analysis: Normalize the viability of treated cells to the vehicle control. Plot the normalized viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.[1]

Step 2: Investigate Bypass Pathway Activation

Activation of parallel signaling pathways can compensate for AKT inhibition, leading to resistance.

  • Hypothesis 1: Upregulation of Receptor Tyrosine Kinase (RTK) Signaling.

    • Action: Screen for the phosphorylation status of common RTKs such as EGFR, HER2, and IGF-1R in both sensitive and resistant cells using a phospho-RTK array or western blotting.[2][3]

    • Troubleshooting: If hyperactivation of a specific RTK is observed, consider a combination therapy approach. For example, if EGFR is activated, combine this compound with an EGFR inhibitor like gefitinib or erlotinib.[2]

  • Hypothesis 2: Activation of other Kinase Pathways.

    • Action: Examine the activation status of key kinases in related pathways, such as the MAPK/ERK pathway, by assessing the phosphorylation of ERK.

    • Troubleshooting: If the MAPK/ERK pathway is activated, a combination of this compound with a MEK inhibitor (e.g., trametinib) may restore sensitivity.

Experimental Workflow: Investigating Bypass Pathways

G cluster_0 Start: Resistant Phenotype Observed cluster_1 Hypothesis 1: RTK Activation cluster_2 Hypothesis 2: MAPK/ERK Pathway Activation Start Decreased cell death/ apoptosis with this compound Phospho_RTK_Array Perform Phospho-RTK Array Start->Phospho_RTK_Array WB_RTK Western Blot for pEGFR, pHER2, pIGF1R Phospho_RTK_Array->WB_RTK RTK_Result Hyperactivation of an RTK? WB_RTK->RTK_Result Combine_RTKi Combine this compound with corresponding RTK inhibitor RTK_Result->Combine_RTKi Yes WB_ERK Western Blot for pERK RTK_Result->WB_ERK No ERK_Result Increased pERK levels? WB_ERK->ERK_Result Combine_MEKi Combine this compound with MEK inhibitor ERK_Result->Combine_MEKi Yes G cluster_0 Upstream Signaling cluster_1 Core AKT Pathway cluster_2 Resistance Mechanisms RTK RTK (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates PTEN PTEN PTEN->PI3K Inhibits mTORC1 mTORC1 AKT->mTORC1 This compound This compound This compound->AKT Inhibits Downstream Cell Survival, Proliferation, Growth mTORC1->Downstream Bypass_RTK RTK Upregulation (Bypass) Bypass_RTK->PI3K Re-activates MAPK MAPK/ERK Activation MAPK->Downstream Compensates AKT3 AKT3 Isoform Upregulation AKT3->mTORC1 Compensates

References

CCT128930 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of CCT128930 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1] It specifically targets Akt2 with a high degree of selectivity over other related kinases like PKA.[2] By inhibiting Akt, this compound blocks a key signaling pathway, the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth.[1] Dysregulation of this pathway is a common feature in many cancers, making Akt an attractive therapeutic target.[1]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[3] To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO to your desired concentration. It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) which can then be further diluted in cell culture medium to the final working concentration immediately before use.[3] To avoid precipitation when diluting into aqueous media, it is advisable to first make an intermediate dilution of the concentrated DMSO stock in DMSO before adding it to the cell culture medium.

Q3: What is the recommended final concentration of DMSO in my cell culture?

A3: To minimize solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell behavior.

Q4: How should I store this compound?

A4: Proper storage is critical to maintain the stability and activity of this compound. Storage recommendations are summarized in the table below. To avoid repeated freeze-thaw cycles of the stock solution, it is best practice to aliquot it into smaller, single-use volumes.[3]

This compound Storage and Stability

FormatStorage TemperatureDurationNotes
Powder (Lyophilized) -20°CUp to 36 monthsKeep desiccated.[3]
DMSO Stock Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[3]
Diluted in Media 37°C (in incubator)Stability is variableAssess stability for long-term experiments.

Troubleshooting Guide

Problem 1: I am not observing the expected inhibitory effect of this compound on my cells.

  • Potential Cause A: Compound Instability in Cell Culture Media.

    • Troubleshooting Step: The stability of small molecules in the complex environment of cell culture media at 37°C can be limited.[4] For long-duration experiments (e.g., >24 hours), the compound may degrade, leading to a decrease in the effective concentration. Consider refreshing the media with freshly diluted this compound every 24 hours. To formally assess stability, you can perform a time-course experiment and measure the amount of remaining this compound at different time points using HPLC-MS (see Experimental Protocol section).

  • Potential Cause B: Poor Cell Permeability.

    • Troubleshooting Step: While many small molecules can cross the cell membrane, the efficiency can vary between cell lines.[4] If you suspect poor permeability, you may need to increase the concentration of this compound. However, be mindful of potential off-target effects at higher concentrations.[5]

  • Potential Cause C: Active Efflux by Cellular Transporters.

    • Troubleshooting Step: Some cancer cell lines overexpress ATP-binding cassette (ABC) transporters that can actively pump small molecules out of the cell, reducing the intracellular concentration of the inhibitor.[4] You can investigate this by co-treating your cells with a known efflux pump inhibitor.

  • Potential Cause D: Incorrect Compound Handling or Storage.

    • Troubleshooting Step: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[3] Prepare fresh dilutions in media for each experiment.[3]

Problem 2: I am observing unexpected or inconsistent phenotypic results.

  • Potential Cause A: Off-Target Effects.

    • Troubleshooting Step: At higher concentrations, kinase inhibitors can sometimes inhibit other kinases besides their primary target.[5] Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits Akt signaling (e.g., by measuring the phosphorylation of a downstream target like GSK3β).[1] Using the lowest effective concentration will minimize the risk of off-target effects.

  • Potential Cause B: Cell Line-Specific Responses.

    • Troubleshooting Step: The genetic background of your cell line can influence its response to Akt inhibition. For example, cells with a constitutively active PI3K/Akt pathway (e.g., due to PTEN loss or PIK3CA mutations) are generally more sensitive to Akt inhibitors.[1] Confirm the status of the PI3K/Akt pathway in your cell line.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium at 37°C over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum as required for your experiments

  • Incubator at 37°C with 5% CO₂

  • HPLC-MS system

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare the working solution: Dilute the this compound stock solution into your pre-warmed cell culture medium to the final desired concentration (e.g., 10 µM).

  • Timepoint 0: Immediately after preparation, take an aliquot of the this compound-containing medium and store it at -80°C for later analysis. This will serve as your baseline (T=0) sample.

  • Incubate the remaining medium in a sterile container at 37°C in a cell culture incubator.

  • Collect samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours). At each time point, collect an aliquot and store it at -80°C.

  • Sample Analysis: Once all time points have been collected, analyze the concentration of this compound in each sample using a validated HPLC-MS method.[6]

  • Data Analysis: Plot the concentration of this compound as a percentage of the T=0 sample against time. This will allow you to determine the half-life of the compound in your specific cell culture medium.

Visualizations

CCT128930_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits to membrane PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) This compound This compound This compound->AKT Inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Regulates

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Stability_Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock prep_working Dilute in Cell Culture Medium prep_stock->prep_working t0 Collect T=0 Sample prep_working->t0 incubate Incubate at 37°C t0->incubate collect_samples Collect Samples at Various Time Points incubate->collect_samples analysis Analyze by HPLC-MS collect_samples->analysis data Calculate Half-Life analysis->data end End data->end Troubleshooting_Tree no_effect No Expected Inhibitory Effect instability Compound Instability? no_effect->instability Check permeability Poor Permeability? instability->permeability No solution1 Refresh Media Regularlyor Assess Half-Life instability->solution1 Yes efflux Active Efflux? permeability->efflux No solution2 Increase Concentration (monitor off-targets) permeability->solution2 Yes handling Incorrect Handling? efflux->handling No solution3 Co-treat with Efflux Pump Inhibitor efflux->solution3 Yes solution4 Prepare Fresh Stocks and Aliquot handling->solution4 Yes

References

Technical Support Center: CCT128930 In Vivo Dosing Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of CCT128930 for in vivo studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of AKT (also known as Protein Kinase B).[1][2][3][4][5] It selectively targets AKT over other closely related kinases like PKA and p70S6K.[2][4][5] By inhibiting AKT, this compound blocks downstream signaling pathways that are crucial for cell survival, proliferation, and growth.[1][6] This inhibition leads to a G1 cell cycle arrest and can induce apoptosis in cancer cells.[1][2]

Q2: What is a typical starting dose for this compound in in vivo mouse studies?

A2: Based on published preclinical studies, a typical starting dose for this compound in mouse xenograft models ranges from 25 mg/kg to 50 mg/kg.[1][2][4] The optimal dose will depend on the specific tumor model and the dosing schedule.

Q3: What is the recommended administration route for in vivo studies?

A3: Intraperitoneal (i.p.) injection is the most commonly reported and effective route of administration for this compound in preclinical mouse models.[1][4] Pharmacokinetic studies have shown that i.p. administration results in significantly higher and more sustained drug concentrations in tumors compared to plasma.[1] While intravenous (i.v.) and oral (p.o.) routes have been investigated, oral bioavailability is low.[1][4]

Q4: What is a suitable vehicle solution for this compound?

A4: A commonly used vehicle formulation for this compound is a mixture of 10% DMSO, 5% Tween 20, and 85% saline.[1] Another described formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is recommended to prepare the working solution fresh on the day of use.[2]

Q5: What are the expected downstream pharmacodynamic effects of this compound in vivo?

A5: Effective in vivo treatment with this compound should lead to the inhibition of phosphorylation of AKT substrates.[1] Key biomarkers to assess include decreased phosphorylation of GSK3β, PRAS40, and FOXO1/3a, as well as downstream targets like S6 ribosomal protein.[1][2] These pharmacodynamic effects can be measured in tumor tissue collected from treated animals.

Troubleshooting Guide

Problem 1: No significant anti-tumor effect is observed.

  • Possible Cause 1: Suboptimal Dosage.

    • Solution: Consider a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal efficacious dose for your specific model. Doses up to 50 mg/kg have been used in xenograft models.[1]

  • Possible Cause 2: Inadequate Drug Exposure.

    • Solution: Verify the formulation and administration technique. Ensure the vehicle is properly prepared and that the full dose is administered intraperitoneally. Pharmacokinetic analysis of plasma and tumor tissue can confirm drug exposure.

  • Possible Cause 3: Tumor Model Resistance.

    • Solution: The tumor model may have intrinsic resistance to AKT inhibition. Confirm that the cell line used for the xenograft has a constitutively active PI3K/AKT pathway (e.g., PTEN-null or PIK3CA-mutant).[1][3]

Problem 2: Significant toxicity or weight loss is observed in the animals.

  • Possible Cause 1: Dose is too high.

    • Solution: Reduce the dosage of this compound. The therapeutic window for AKT inhibitors can be narrow.[7] Monitor animal health and body weight closely, at least three times a week.[1]

  • Possible Cause 2: Vehicle Toxicity.

    • Solution: Administer the vehicle solution to a control group of animals to assess for any vehicle-related toxicity. If toxicity is observed, consider alternative formulations.

  • Possible Cause 3: Off-target effects.

    • Solution: While this compound is selective, high concentrations could lead to off-target effects. Reducing the dose is the primary mitigation strategy.

Problem 3: Inconsistent results between experiments.

  • Possible Cause 1: Variability in Drug Preparation.

    • Solution: Prepare the this compound solution fresh for each experiment. Ensure the compound is fully dissolved. Sonication may aid in dissolution.[2]

  • Possible Cause 2: Variability in Animal Handling and Dosing.

    • Solution: Standardize all procedures for animal handling, tumor implantation, and drug administration. Ensure consistent timing of dosing and measurements.

Quantitative Data Summary

Table 1: In Vivo Dosages and Efficacy of this compound in Xenograft Models

Tumor ModelMouse StrainThis compound DoseAdministration RouteDosing ScheduleOutcomeReference
U87MG (Glioblastoma)Nude50 mg/kgi.p.Daily for 5 daysSignificant tumor growth inhibition[1]
BT474 (Breast Cancer)Nude40 mg/kgi.p.Twice daily for 5 daysComplete growth arrest[1][4]
U87MG (Glioblastoma)Nude25 mg/kgi.p.Not specifiedMarked antitumor effect[4]

Table 2: Pharmacokinetic Parameters of this compound (25 mg/kg) in Mice

RouteTissueCmax (µM)Tmax (h)AUC (µM·h)T½ (h)Reference
i.v.Plasma6.4-4.6-[1]
i.p.Plasma1.3-1.3-[4]
p.o.Plasma0.43-0.4-[1][4]
i.p.Tumor~8.0~0.525.8~2.0[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (10% DMSO, 5% Tween 20, 85% Saline)

  • Calculate the required amount of this compound for the desired final concentration and volume.

  • Dissolve the this compound powder in 100% DMSO to create a stock solution. Ensure it is fully dissolved.

  • In a separate sterile tube, add the required volume of Tween 20.

  • Add the this compound/DMSO stock solution to the Tween 20 and mix thoroughly.

  • Add sterile saline (0.9% NaCl) to reach the final desired volume.

  • Vortex the solution until it is a clear, homogenous mixture.

  • Prepare this formulation fresh before each administration.

Protocol 2: In Vivo Administration and Monitoring in a Xenograft Model

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 U87MG cells) into the flank of immunocompromised mice.[1]

  • Tumor Growth Monitoring: Allow tumors to establish and reach a mean volume of approximately 100 mm³.[1]

  • Randomization: Randomize animals into control (vehicle) and treatment groups.

  • Dosing: Administer this compound or vehicle via intraperitoneal (i.p.) injection according to the planned dosing schedule.

  • Monitoring: Monitor tumor size and body weight three times a week.[1] Tumor volume can be calculated using the formula: V = (length x width²)/2.

  • Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be harvested to analyze the phosphorylation status of AKT substrates by Western blot or immunohistochemistry.

Visualizations

CCT128930_Signaling_Pathway cluster_0 PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (GSK3β, FOXO, etc.) AKT->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes This compound This compound This compound->AKT Inhibition

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Experimental_Workflow cluster_workflow In Vivo Dosing and Efficacy Study Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization of Animals tumor_growth->randomization dosing Dosing: This compound or Vehicle (i.p.) randomization->dosing monitoring Tumor & Body Weight Measurement dosing->monitoring monitoring->dosing Repeat Dosing Schedule endpoint Endpoint Analysis: Tumor Volume Comparison (Optional: PD analysis) monitoring->endpoint

References

CCT128930 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of CCT128930. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The most commonly recommended solvent for creating stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is soluble in DMSO up to concentrations ranging from 5 mg/mL to 50 mM.[1][3] For in vitro assays, it is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[2]

Q2: Can I dissolve this compound in other solvents?

A2: Yes, other solvents can be used, although DMSO is the most effective for high-concentration stock solutions. This compound is also soluble in ethanol to approximately 5 mg/mL and in Dimethylformamide (DMF) to 2 mg/mL.[2][3] However, it is practically insoluble in water.[2]

Q3: What should I do if this compound does not fully dissolve in DMSO?

A3: If you encounter difficulty dissolving this compound in DMSO, gentle warming of the solution to 60°C and ultrasonic treatment can aid in dissolution.[5][6] Ensure you are using a high purity, anhydrous grade of DMSO.

Q4: How should I prepare stock solutions of this compound?

A4: To prepare a stock solution, add the appropriate volume of your chosen solvent (e.g., DMSO) to the vial containing the solid this compound to achieve the desired concentration. It is recommended to aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]

Q5: How should I store this compound and its stock solutions?

A5: Solid this compound should be stored at -20°C for long-term stability.[1] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[5]

Solubility Data

The solubility of this compound can vary slightly between different batches and suppliers. The following table summarizes the reported solubility data in various solvents.

SolventConcentration (mg/mL)Concentration (mM)Source
DMSO33.3397.50MedchemExpress[5][6]
DMSO2573.13Selleck Chemicals[2]
DMSO514.63Cayman Chemical[3]
DMSO36.67107.27Taizhou Crene Biotechnology[4]
DMSON/A50Abcam[1]
Ethanol514.63Selleck Chemicals[2]
DMF25.85Cayman Chemical[3]
WaterInsolubleInsolubleSelleck Chemicals[2]
DMSO:PBS (pH 7.2) (1:1)0.51.46Cayman Chemical[3]

Troubleshooting Guide

Issue: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay.

  • Cause: This is a common issue when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate out of the solution.

  • Solution:

    • Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%.

    • Use a Co-solvent System for Dilution: For in vivo experiments, a co-solvent system is often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[6][7] This helps to maintain the solubility of the compound in the aqueous environment.

    • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution, gradually introducing the aqueous buffer to the DMSO stock.

Issue: I am having trouble preparing a formulation of this compound for in vivo studies.

  • Cause: this compound has poor aqueous solubility, making direct administration in a simple saline solution unfeasible.

  • Solution: Utilize a formulation with co-solvents and surfactants. Several suppliers provide tested in vivo formulations. For example:

    • Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation results in a clear solution with a solubility of at least 2.08 mg/mL (6.08 mM).[6]

    • Formulation 2: 10% DMSO and 90% corn oil. This also yields a clear solution with a solubility of at least 2.08 mg/mL.[5][6]

    • Formulation 3: A 1 mL working solution can be prepared by adding 50 μL of a 40 mg/mL DMSO stock solution to 400 μL of PEG300, mixing, then adding 50 μL of Tween-80, mixing again, and finally adding 500 μL of ddH2O.[7] This solution should be used immediately.[7]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (Molecular Weight: 341.84 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortexer

    • Water bath or heat block (optional)

    • Sonicator (optional)

  • Procedure:

    • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.418 mg of this compound.

    • Add the appropriate volume of DMSO to the solid compound. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

    • Vortex the solution thoroughly for several minutes to facilitate dissolution.

    • If the compound does not fully dissolve, you can warm the solution to 60°C for a short period and/or use a sonicator.

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Visualizations

G cluster_0 AKT Signaling Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT recruits & activates GSK3b GSK3β AKT->GSK3b inhibits FOXO FOXO AKT->FOXO inhibits mTORC1 mTORC1 AKT->mTORC1 activates PDK1 PDK1 PDK1->AKT phosphorylates mTORC2 mTORC2 mTORC2->AKT phosphorylates This compound This compound This compound->AKT inhibits G cluster_1 Experimental Workflow: Dissolving this compound weigh 1. Weigh solid This compound add_solvent 2. Add appropriate volume of DMSO weigh->add_solvent dissolve 3. Vortex/ Sonicate/Heat add_solvent->dissolve stock_solution 4. Prepare Stock Solution (e.g., 10 mM) dissolve->stock_solution aliquot 5. Aliquot into single-use tubes stock_solution->aliquot dilute 7. Dilute stock for working solution stock_solution->dilute store 6. Store at -20°C or -80°C aliquot->store G cluster_2 Troubleshooting Logic for Solubility Issues start Compound does not dissolve completely check_solvent Is the DMSO anhydrous and fresh? start->check_solvent apply_energy Have you tried heating/sonication? check_solvent->apply_energy Yes use_new_dmso Use fresh, anhydrous DMSO check_solvent->use_new_dmso No heat_sonicate Gently heat to 60°C and/or sonicate apply_energy->heat_sonicate No precipitation Precipitation upon dilution in aqueous buffer? apply_energy->precipitation Yes use_new_dmso->start heat_sonicate->start minimize_dmso Keep final DMSO concentration <1% precipitation->minimize_dmso use_cosolvent Use a co-solvent system (e.g., for in vivo) precipitation->use_cosolvent

References

Interpreting unexpected results with CCT128930 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when using the AKT inhibitor, CCT128930.

Frequently Asked Questions (FAQs)

Q1: Why do I observe an increase in AKT phosphorylation at Ser473 after treatment with this compound, an AKT inhibitor?

A1: This is a documented paradoxical effect. At lower concentrations (up to 20 µM in U87MG cells), this compound can induce an initial increase in AKT phosphorylation at Ser473.[1][2] Inhibition of downstream targets is typically observed at concentrations ≥ 5 µM.[1][2] Higher concentrations of this compound do lead to a decrease in AKT phosphorylation.[2] This initial hyper-phosphorylation is thought to be a feedback mechanism that can occur with ATP-competitive AKT inhibitors. It is crucial to test a range of concentrations to determine the optimal dose for AKT inhibition in your specific cell line.

Q2: I'm seeing cell cycle arrest and DNA damage, but I'm not confident it's due to AKT inhibition. Is this possible?

A2: Yes, it is possible. Studies have shown that this compound can induce cell cycle arrest, DNA damage, and autophagy through mechanisms that are independent of AKT inhibition.[3][4][5] This suggests that this compound has off-target effects that contribute to its cellular activity. One such identified off-target is the TRPM7 channel.[6][7]

Q3: My cells are showing a G1 cell cycle arrest. Is this the expected phenotype?

A3: Yes, a G1 cell cycle arrest is a well-documented effect of this compound in several cancer cell lines, including PTEN-null U87MG human glioblastoma cells.[1][8] This arrest is consistent with the inhibition of the PI3K/AKT pathway.[1] For example, in U87MG cells, treatment with this compound led to an increase in the G0/G1 phase population from 43.6% to 64.8% after 24 hours.[1][2]

Q4: What are the known off-targets of this compound that could explain unexpected results?

A4: The most significant, recently identified off-target of this compound is the Transient Receptor Potential Melastatin 7 (TRPM7) channel, for which it acts as a potent antagonist.[6][7] This inhibition is independent of intracellular magnesium and occurs at concentrations similar to those used for AKT inhibition (IC50 values of 0.86 ± 0.11 µM and 0.63 ± 0.09 µM).[6] This finding is critical as TRPM7 is involved in various cellular processes, and its inhibition could explain some of the observed AKT-independent effects of this compound. The compound also shows some activity against p70S6K and PKA at higher concentrations.[2][3]

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of Downstream AKT Targets

Symptoms:

  • Phosphorylation of AKT at Ser473 is increased or unchanged.

  • Inhibition of downstream targets like GSK3β, PRAS40, or FOXO proteins is variable or absent.

  • Lack of expected anti-proliferative effects.

Possible Causes and Solutions:

CauseSuggested Action
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range (e.g., 0.1 µM to 50 µM). Remember that lower concentrations may paradoxically increase pAKT(S473).[1][2]
Incorrect Timing of Analysis Conduct a time-course experiment. Inhibition of downstream targets can be rapid (e.g., within 30 minutes for pGSK3β), while effects on total protein levels may take longer (e.g., decreased total AKT after 8 hours).[1][2]
Cell Line Specificity The sensitivity to this compound can vary between cell lines. PTEN-deficient cell lines are generally more sensitive.[1] Consider the genetic background of your cells.
Off-Target Effects Dominating If you observe cellular effects without clear inhibition of the AKT pathway, consider the possibility of off-target effects, such as TRPM7 inhibition.[6][7] You may need to use additional, structurally different AKT inhibitors to confirm that your phenotype is AKT-dependent.
Issue 2: Observed Cellular Phenotype Does Not Correlate with AKT Inhibition

Symptoms:

  • Significant G1 cell cycle arrest, induction of autophagy, or DNA damage is observed.

  • Western blot analysis shows minimal or no change in the phosphorylation of direct AKT substrates.

Possible Causes and Solutions:

CauseSuggested Action
AKT-Independent Mechanisms This compound is known to induce cell cycle arrest, DNA damage, and autophagy independently of AKT inhibition.[3][4][5] This is a real effect of the compound.
TRPM7 Inhibition The observed phenotype could be due to the inhibition of the TRPM7 channel.[6][7] To investigate this, you could use other known TRPM7 inhibitors or use genetic approaches like siRNA to knockdown TRPM7 and see if it phenocopies the this compound effect.
Confounding Off-Target Activities At higher concentrations, this compound can inhibit other kinases such as p70S6K and PKA.[2][3] Ensure you are using the lowest effective concentration that inhibits AKT to minimize these off-target effects if your goal is to specifically study AKT signaling.

Quantitative Data Summary

Table 1: this compound In Vitro Activity

ParameterValueCell Line/AssayReference
IC50 (AKT2) 6 nMCell-free assay[2][3]
IC50 (PKA) 168 nMCell-free assay[2][3]
IC50 (p70S6K) 120 nMCell-free assay[2][3]
GI50 6.3 µMU87MG (glioblastoma)[1][2]
GI50 0.35 µMLNCaP (prostate cancer)[1][2]
GI50 1.9 µMPC3 (prostate cancer)[1][2]
IC50 (TRPM7) 0.86 µM (Mg2+-free)Electrophysiology[6]
IC50 (TRPM7) 0.63 µM (300 µM Mg2+)Electrophysiology[6]

Experimental Protocols

Western Blot for AKT Pathway Analysis
  • Cell Treatment: Plate cells and allow them to adhere. Treat with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20, 40 µM) for the desired time (e.g., 1, 6, 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-AKT(S473), total AKT, p-GSK3β(S9), total GSK3β, p-PRAS40(T246), total PRAS40, and a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect with an ECL substrate.

Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Treatment: Seed cells and treat with vehicle control (e.g., DMSO) or this compound at the desired concentration (e.g., 1x or 3x GI50) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvest: Harvest both adherent and floating cells. Wash with PBS.

  • Fixation: Resuspend the cell pellet in 70% ice-cold ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Visualizations

CCT128930_Signaling_Pathway cluster_upstream Upstream Activation cluster_akt AKT Signaling cluster_downstream Downstream Effects cluster_off_target Off-Target Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b PRAS40 PRAS40 AKT->PRAS40 FOXO FOXO AKT->FOXO mTORC1 mTORC1 AKT->mTORC1 pAKT p-AKT (S473) CellCycle Cell Cycle Progression GSK3b->CellCycle FOXO->CellCycle Proliferation Proliferation mTORC1->Proliferation TRPM7 TRPM7 Channel Akt_Independent AKT-Independent Effects (e.g., DNA Damage) This compound This compound This compound->AKT This compound->pAKT Paradoxical Increase (low conc.) This compound->TRPM7 This compound->Akt_Independent Troubleshooting_Workflow Start Unexpected Result with This compound Treatment Check_Conc Is a dose-response curve established? Start->Check_Conc Perform_Dose Perform Dose-Response (e.g., 0.1-50 µM) Check_Conc->Perform_Dose No Check_Time Is the time-course optimal? Check_Conc->Check_Time Yes Perform_Dose->Check_Time Perform_Time Perform Time-Course (e.g., 30min - 48h) Check_Time->Perform_Time No Analyze_Pathway Assess p-AKT and downstream targets (Western Blot) Check_Time->Analyze_Pathway Yes Perform_Time->Analyze_Pathway Paradoxical_pAKT Observe Paradoxical p-AKT Increase? Analyze_Pathway->Paradoxical_pAKT Pathway_Inhibited Is the AKT pathway clearly inhibited? On_Target Result is likely On-Target (AKT-dependent) Pathway_Inhibited->On_Target Yes Off_Target Consider Off-Target Effects (e.g., TRPM7 inhibition) Pathway_Inhibited->Off_Target No Paradoxical_pAKT->Pathway_Inhibited No Low_Conc This is a known effect at low concentrations. Test higher doses. Paradoxical_pAKT->Low_Conc Yes Low_Conc->Check_Conc

References

CCT128930 not inhibiting AKT phosphorylation troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CCT128930, a potent and selective AKT inhibitor.

Troubleshooting Guides

Issue: No inhibition of AKT phosphorylation (pAKT) is observed after this compound treatment.

Potential Causes and Solutions:

  • Suboptimal Inhibitor Concentration: this compound can paradoxically increase pAKT levels at lower concentrations in some cell lines before inhibition is seen at higher concentrations.[1][2] It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line.

    • Recommendation: Test a broad range of this compound concentrations (e.g., 0.1 µM to 60 µM).[1]

  • Incorrect Treatment Duration: The timing of pAKT inhibition can vary between cell types.

    • Recommendation: Perform a time-course experiment (e.g., 30 minutes to 48 hours) to identify the optimal treatment duration.[1]

  • Inhibitor Instability: Improper storage or handling can lead to the degradation of this compound.

    • Recommendation: Store the compound at -20°C for long-term stability.[3][4][5] Prepare fresh working solutions from a DMSO stock for each experiment and avoid repeated freeze-thaw cycles.[3]

  • Cell Line Specific Effects: The anti-proliferative and inhibitory effects of this compound can be cell-line dependent. The inhibitor shows marked activity in PTEN-deficient cell lines.[2][3]

    • Recommendation: Verify the PTEN status of your cell line. If PTEN is functional, a higher concentration of this compound may be required to observe AKT inhibition.

  • Western Blotting Issues: Problems with the Western blot protocol can lead to a lack of signal for pAKT.

    • Recommendation: Refer to the detailed Western Blotting protocol below and the specific troubleshooting section for this technique.

Issue: High background or non-specific bands on a Western blot for pAKT.

Potential Causes and Solutions:

  • Blocking Agent: Using milk as a blocking agent can cause high background when detecting phosphoproteins because it contains casein, a phosphoprotein.[6][7]

    • Recommendation: Use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilutions.[6]

  • Antibody Concentration: The primary or secondary antibody concentrations may be too high.

    • Recommendation: Optimize antibody concentrations by performing a titration.

  • Washing Steps: Insufficient washing can lead to high background.

    • Recommendation: Increase the number and duration of washing steps with TBST.

  • Lysate Preparation: Ensure that phosphatase inhibitors are included in the lysis buffer to protect the phosphorylation status of AKT.[7]

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is an ATP-competitive and selective inhibitor of AKT kinase.[1][2][8] It shows high potency for AKT2.[3][4]

What is the selectivity profile of this compound?

This compound is highly selective for AKT. It has a 28-fold selectivity over the closely related PKA kinase and 20-fold selectivity over p70S6K.[1][9]

What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C, where it is stable for at least 4 years.[3][4][5] Stock solutions in DMSO can also be stored at -20°C. It is advisable to aliquot stock solutions to avoid multiple freeze-thaw cycles.[3]

What is the solubility of this compound?

This compound is soluble in DMSO up to 50 mM.[5] For cell culture experiments, a working solution can be prepared by diluting the DMSO stock in culture media. For in vivo studies, specific formulations with solvents like PEG300 and Tween80 may be required.[3]

Quantitative Data Summary

ParameterValueCell Line(s)Reference
IC50 (AKT2) 6 nMCell-free assay[1][3][9]
IC50 (PKA) 168 nMCell-free assay[1][9]
IC50 (p70S6K) 120 nMCell-free assay[1][9]
GI50 6.3 µMU87MG (human glioblastoma)[1][2][9]
0.35 µMLNCaP (human prostate cancer)[1][2][9]
1.9 µMPC3 (human prostate cancer)[1][2][9]

Experimental Protocols

Western Blotting for pAKT (Ser473) and Total AKT

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pAKT (Ser473) and total AKT (typically at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (typically at a 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

Visualizations

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT pThr308 mTORC2->AKT pSer473 Downstream Downstream Targets (e.g., GSK3β, FOXO) AKT->Downstream Phosphorylation This compound This compound This compound->AKT Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Experimental_Workflow Start Seed Cells Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Lysis Cell Lysis (with Phosphatase Inhibitors) Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification WesternBlot Western Blot (pAKT, Total AKT, Loading Control) Quantification->WesternBlot Analysis Data Analysis (Quantify Band Intensities) WesternBlot->Analysis Conclusion Conclusion Analysis->Conclusion Troubleshooting_Tree Problem No Inhibition of pAKT Check_Concentration Perform Dose-Response? Problem->Check_Concentration Check_Time Perform Time-Course? Check_Concentration->Check_Time Yes Solution_Dose Optimize Concentration Check_Concentration->Solution_Dose No Check_Inhibitor Inhibitor Stored Correctly? Check_Time->Check_Inhibitor Yes Solution_Time Optimize Treatment Time Check_Time->Solution_Time No Check_WB Western Blot Controls OK? Check_Inhibitor->Check_WB Yes Solution_Inhibitor Use Fresh Inhibitor Check_Inhibitor->Solution_Inhibitor No Solution_WB Troubleshoot Western Blot Protocol Check_WB->Solution_WB No

References

CCT128930 lot-to-lot variability and quality control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AKT inhibitor, CCT128930.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective ATP-competitive inhibitor of AKT2, a key serine/threonine kinase in the PI3K/AKT/mTOR signaling pathway.[1][2][3][4][5] It exhibits high selectivity for AKT over other related kinases like PKA and p70S6K.[3][6] By inhibiting AKT, this compound can block downstream signaling, leading to the inhibition of cell proliferation and survival.[2][4][6] Recent studies also suggest that this compound can act as a selective inhibitor of the TRPM7 channel, which may contribute to its anti-cancer effects.[7][8][9]

Q2: How should this compound be stored to ensure stability?

To maintain the integrity of this compound, it is recommended to store the solid compound at -20°C for long-term stability, with some suppliers suggesting it can be stable for at least four years under these conditions.[6] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[3]

Q3: What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO), with suppliers indicating solubility up to 50 mM. For cell culture experiments, a concentrated stock solution in DMSO is typically prepared and then diluted in culture medium to the final working concentration. It is important to use fresh, moisture-free DMSO as its hygroscopic nature can reduce the solubility of the compound.[1]

Q4: I am observing variability in my experimental results between different batches of this compound. What could be the cause?

While suppliers generally provide a certificate of analysis with purity data (often ≥98%), lot-to-lot variability in experimental outcomes can still occur.[10] Potential reasons include:

  • Compound Handling: Improper storage, repeated freeze-thaw cycles of stock solutions, or exposure to moisture can lead to degradation of the compound.

  • Experimental System: The sensitivity of cell lines to AKT inhibition can vary, and differences in cell passage number, confluency, or serum concentration in the media can impact results.

  • Purity Differences: Although typically high, minor variations in purity between lots could contribute to differing potencies. It is advisable to perform a dose-response curve for each new lot to confirm its activity in your specific assay.

Troubleshooting Guides

Issue 1: Inconsistent IC50/GI50 Values in Cell Proliferation Assays

If you are observing significant shifts in the IC50 or GI50 values for this compound in your cell proliferation assays, consider the following troubleshooting steps:

  • Verify Compound Integrity:

    • Prepare a fresh stock solution from the powder.

    • Avoid repeated freeze-thaw cycles of existing stock solutions by using aliquots.

    • Ensure the DMSO used for dissolution is of high quality and anhydrous.

  • Standardize Cell Culture Conditions:

    • Use cells within a consistent and low passage number range.

    • Plate cells at a consistent density and allow them to adhere and enter exponential growth before adding the compound.[1]

    • Ensure serum concentration in the media is kept constant across experiments, as serum components can activate the PI3K/AKT pathway and compete with the inhibitor's effect.

  • Confirm On-Target Activity:

    • Perform a western blot to check for the inhibition of phosphorylation of known AKT substrates, such as GSK3β, PRAS40, or FOXO proteins, at concentrations around the expected GI50 value.[2][3] A lack of target engagement would suggest a problem with the compound or its administration.

Issue 2: Unexpected Cellular Effects or Off-Target Activity

This compound has been reported to induce cell cycle arrest, DNA damage, and autophagy, which may be independent of its AKT inhibitory activity in some contexts.[1][6] If you observe unexpected phenotypes, consider these points:

  • Dose-Response Relationship: Determine if the unexpected effect is dose-dependent. High concentrations of the inhibitor may lead to off-target effects.

  • AKT-Independent Mechanisms: Be aware that this compound can also inhibit the TRPM7 channel, which could contribute to its cellular effects.[7][8][9] Review the literature for known off-target effects and consider if they align with your observations.

  • Control Experiments: Include appropriate positive and negative controls in your experiments. For example, use another AKT inhibitor with a different chemical scaffold to see if the effect is reproducible.

Data Presentation

Table 1: In Vitro Potency of this compound

Target/AssayIC50/GI50Cell Line/SystemReference
AKT2 (cell-free)6 nMCell-free assay[1][3][6]
PKA (cell-free)168 nMCell-free assay[3]
p70S6K (cell-free)120 nMCell-free assay[3]
Growth Inhibition6.3 µMU87MG glioblastoma[2][3]
Growth Inhibition0.35 µMLNCaP prostate cancer[2][3]
Growth Inhibition1.9 µMPC3 prostate cancer[2][3]

Table 2: Pharmacokinetic Parameters of this compound in Mice

Administration RouteDosePeak Plasma Concentration (Cmax)Area Under the Curve (AUC₀₋∞)Reference
Intravenous (i.v.)10 mg/kg6.4 µM4.6 µM·h[1]
Intraperitoneal (i.p.)25 mg/kg1.3 µM1.3 µM·h[1]
OralNot specified0.43 µM0.4 µM·h[1]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (SRB Assay)

This protocol is adapted from methodologies used to assess the anti-proliferative activity of this compound.[1]

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to attach for 36 hours to ensure they are in an exponential growth phase.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells (typically ≤0.5%). Add the diluted compound to the cells and incubate for 96 hours.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and allow them to air dry. Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely. Dissolve the protein-bound dye by adding 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader. Calculate the GI50 value from the dose-response curve.

Protocol 2: Western Blot for AKT Pathway Modulation

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of AKT and its downstream targets.[2][3]

  • Cell Treatment and Lysis: Plate cells and allow them to attach. Treat the cells with varying concentrations of this compound for the desired time (e.g., 1-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-GSK3β (Ser9), total GSK3β, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates Downstream Downstream Targets (GSK3β, FOXO, etc.) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT phosphorylates This compound This compound This compound->AKT inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits AKT phosphorylation, blocking downstream signaling.

Experimental_Workflow start Start: Obtain this compound Lot prep_stock Prepare & Aliquot DMSO Stock Solution (-20°C Storage) start->prep_stock dose_response Perform Dose-Response (e.g., SRB Assay) prep_stock->dose_response cell_culture Culture Cells (Consistent Conditions) cell_culture->dose_response calc_gi50 Calculate GI50 dose_response->calc_gi50 western Western Blot for Target Modulation (p-AKT, p-GSK3β) calc_gi50->western troubleshoot Inconsistent Results? Troubleshoot calc_gi50->troubleshoot confirm_inhibition Confirm Target Inhibition western->confirm_inhibition western->troubleshoot end Proceed with Further Experiments confirm_inhibition->end troubleshoot->start Check new lot/ handling

Caption: Workflow for quality control and validation of this compound activity.

References

CCT128930 In Vivo Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the AKT inhibitor CCT128930 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, ATP-competitive, and selective inhibitor of the serine/threonine kinase AKT (specifically AKT2), a key component in the PI3K/AKT/mTOR signaling network.[1][2] It exhibits high selectivity for AKT over related kinases like PKA and p70S6K.[3][4] Its primary mechanism involves blocking the phosphorylation of downstream AKT substrates, which leads to the inhibition of cell survival, proliferation, and growth signals.[1][2] In many cancer cell lines, this results in a G1 cell cycle arrest.[1][3]

Q2: What are the known molecular targets of this compound?

The primary target is AKT2. However, it also shows inhibitory activity against other kinases at higher concentrations.

TargetIC50Assay Type
AKT2 6 nMCell-free
p70 S6K 120 nMCell-free
PKA 168 nMCell-free

Data sourced from Selleck Chemicals and Abcam.[5]

Recent research has also identified this compound as a selective inhibitor of the TRPM7 channel, which may contribute to its anticancer effects or potential off-target activities.[6]

Q3: How should this compound be stored?

Proper storage is critical to maintain the compound's stability and activity.

FormStorage TemperatureDuration
Powder -20°C3 years
In Solvent (-80°C) -80°C1 year
In Solvent (-20°C) -20°C1 month

Data sourced from Selleck Chemicals.[5]

To ensure experimental reproducibility, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] For in vivo experiments, the final working solution should be prepared fresh on the day of use.[3]

In Vivo Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study using this compound.

cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis A Animal Model Acclimation & Tumor Cell Implantation B Tumor Growth Monitoring (e.g., to ~100-200 mm³) A->B C Randomize Animals into Control & Treatment Groups B->C D Prepare Fresh this compound Formulation Daily C->D E Administer Vehicle or this compound (e.g., i.p. daily) D->E F Monitor Body Weight & Tumor Volume (3x/week) E->F G Euthanasia & Tumor /Tissue Collection F->G J Statistical Analysis of Tumor Growth Inhibition F->J H Pharmacodynamic Analysis (e.g., Western Blot for p-GSK3β) G->H I Pharmacokinetic Analysis (e.g., Plasma/Tumor Concentration) G->I H->J I->J

Caption: General workflow for a this compound in vivo xenograft study.

Troubleshooting Guide

Q4: My this compound formulation is precipitating. How can I improve its solubility for in vivo delivery?

This compound is insoluble in water, making proper formulation crucial.[5] Precipitation can lead to inaccurate dosing and poor bioavailability.

Troubleshooting Steps:

  • Use Fresh, Anhydrous Solvents: DMSO is hygroscopic (absorbs moisture), which can reduce the solubility of this compound.[5] Always use fresh, high-quality DMSO.

  • Follow a Step-wise Dissolution Protocol: Do not mix all solvents at once. Add each solvent sequentially and ensure the solution is completely clear before adding the next component.[5] Heating or sonication can aid dissolution if precipitation occurs.[3]

  • Optimize the Vehicle: Several vehicles have been successfully used. If one formulation fails, try an alternative.

Vehicle ComponentProtocol 1 (Aqueous)Protocol 2 (Oil-based)Protocol 3 (Saline)
1. This compound in DMSO Dissolve in 100% DMSO firstDissolve in 100% DMSO firstDissolve in 10% DMSO
2. Add Co-solvent Add PEG300Add Corn oilN/A
3. Add Surfactant Add Tween 80N/AAdd 5% Tween 20
4. Add Aqueous Phase Add ddH2O or SalineN/AAdd 85% Saline

Data compiled from multiple sources.[1][5]

Q5: I am not observing the expected anti-tumor efficacy. What are the possible reasons?

A lack of efficacy can stem from issues with the compound, its delivery, or the biological model.

cluster_formulation Formulation & PK Issues cluster_pd Target Engagement Issues cluster_bio Biological Issues Start No/Low In Vivo Efficacy Observed A Was the formulation clear? Did it precipitate? Start->A Check First D Is the dose sufficient? Start->D Check Second G Is the cell line sensitive? (e.g., PTEN-deficient) Start->G Check Third B Is the administration route optimal? A->B C Perform PK study: Measure drug levels in plasma and tumor. B->C E Assess pharmacodynamics: Measure p-AKT substrates (p-GSK3β, p-PRAS40) in tumor tissue. D->E F Try dose escalation study. E->F H Consider off-target effects or resistance mechanisms. G->H I Is this compound acting on another target (e.g., TRPM7)? H->I cluster_downstream Downstream Targets & PD Markers RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b PRAS40 Measure p-PRAS40 (Thr246)↓ AKT->PRAS40 FOXO FOXO AKT->FOXO mTORC1 mTORC1 AKT->mTORC1 CCT This compound CCT->AKT Inhibits S6RP Measure p-S6RP (Ser235/236)↓ mTORC1->S6RP

References

Validation & Comparative

A Comparative Guide to Pan-AKT Inhibitors: CCT128930 Versus Other Leading Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The serine/threonine kinase AKT is a pivotal node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy. Consequently, AKT has emerged as a critical target for anticancer drug development. This guide provides a comprehensive comparison of the preclinical pharmacology and performance of CCT128930, a potent and selective AKT inhibitor, against other well-characterized pan-AKT inhibitors: GDC-0068 (Ipatasertib), MK-2206 (Uprosertib), and AZD5363 (Capivasertib).

Mechanism of Action: A Tale of Two Binding Sites

Pan-AKT inhibitors primarily fall into two categories based on their mechanism of action: ATP-competitive and allosteric inhibitors.

  • ATP-Competitive Inhibitors: this compound, GDC-0068, and AZD5363 belong to this class.[1][2][3] They bind to the ATP-binding pocket of the AKT kinase domain, preventing the phosphorylation of its downstream substrates.[1] this compound is a pyrrolopyrimidine compound designed through fragment and structure-based approaches to be a potent and selective inhibitor.[4]

  • Allosteric Inhibitors: MK-2206 is a notable example of an allosteric inhibitor.[5] It binds to a site distinct from the ATP pocket, inducing a conformational change that locks AKT in an inactive state and prevents its localization to the plasma membrane, a crucial step for its activation.[5]

cluster_membrane Plasma Membrane cluster_inhibitors PIP3 PIP3 AKT_inactive AKT_inactive PIP3->AKT_inactive recruits ATP_site ATP-Competitive (this compound, GDC-0068, AZD5363) AKT_active AKT_active ATP_site->AKT_active blocks ATP binding Allosteric_site Allosteric (MK-2206) Allosteric_site->AKT_inactive prevents activation Growth_Factors Growth_Factors RTK RTK Growth_Factors->RTK bind PI3K PI3K RTK->PI3K activates PI3K->PIP3 phosphorylates PIP2 to AKT_inactive->AKT_active activation PDK1 PDK1 PDK1->AKT_active phosphorylates (T308) Downstream_Targets Downstream_Targets AKT_active->Downstream_Targets phosphorylates mTORC2 mTORC2 mTORC2->AKT_active phosphorylates (S473) Cell_Survival_Proliferation Cell_Survival_Proliferation Downstream_Targets->Cell_Survival_Proliferation promotes

Figure 1: PI3K/AKT Signaling and Inhibitor Mechanisms.

Comparative Performance Data

The following tables summarize the in vitro potency and anti-proliferative activity of this compound and its comparators.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
InhibitorAKT1AKT2AKT3PKAp70S6KReference(s)
This compound -6-168120[6]
GDC-0068 5188>3100860[2][7]
MK-2206 51265--[5]
AZD5363 388--[3]

Data not available is denoted by "-".

This compound demonstrates high potency against AKT2.[6] GDC-0068 and AZD5363 exhibit potent, low nanomolar inhibition across all three AKT isoforms.[2][3] MK-2206, the allosteric inhibitor, also shows potent inhibition of AKT1 and AKT2.[5] A key feature of this compound is its 28-fold selectivity for AKT2 over the closely related PKA kinase.[6] GDC-0068 also displays significant selectivity against PKA.[2]

Table 2: In Vitro Anti-proliferative Activity (GI50, µM) in PTEN-deficient Cell Lines
Cell LineCancer TypeThis compoundGDC-0068MK-2206AZD5363Reference(s)
U87MGGlioblastoma6.3---[6]
LNCaPProstate Cancer0.350.157 (IC50)--[2][6]
PC3Prostate Cancer1.90.197 (IC50)--[2][6]

This compound shows marked anti-proliferative activity in PTEN-deficient cancer cell lines, which are known to have hyperactivated AKT signaling.[6] The potency varies across different cell lines, with LNCaP cells being particularly sensitive.[6]

In Vivo Efficacy

Preclinical in vivo studies using human tumor xenograft models in immunocompromised mice are crucial for evaluating the therapeutic potential of these inhibitors.

Table 3: In Vivo Antitumor Activity in Xenograft Models
InhibitorXenograft ModelCancer TypeDosing RegimenAntitumor EffectReference(s)
This compound U87MGGlioblastoma25 mg/kg, i.p.Marked antitumor effect (T/C ratio of 48% on day 12)[7]
BT474Breast Cancer40 mg/kg, i.p.Complete growth arrest (T/C ratio of 29% on day 22)[7]
GDC-0068 LNCaPProstate Cancer100 mg/kg, p.o., dailyTumor growth delay to regression[8]
PC3Prostate Cancer100 mg/kg, p.o., dailyTumor growth delay to regression[8]
MK-2206 A2780Ovarian Cancer240 mg/kg60% Tumor Growth Inhibition (TGI)[5]
NCI-H292Lung Carcinoma180 mg/kg, p.o., M-W-FSignificant differences in event-free survival[9]
AZD5363 BT474cBreast Cancer50-150 mg/kg, p.o., twice dailyDose-dependent growth inhibition[3][10]
786-0Renal Cancer150 mg/kg, p.o., twice dailyPartial regression (125% inhibition)[11]

i.p. = intraperitoneal; p.o. = oral; T/C = Treated/Control.

All four inhibitors have demonstrated significant in vivo antitumor activity in various xenograft models. This compound, administered intraperitoneally, showed profound effects in both glioblastoma and breast cancer models.[7] GDC-0068, MK-2206, and AZD5363, all orally bioavailable, have also shown robust efficacy, including tumor growth inhibition and even regression in some models.[3][5][8][11]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these inhibitors.

Cell Viability Assays (MTS and SRB)

Cell viability and proliferation are commonly assessed using colorimetric assays such as the MTS and Sulforhodamine B (SRB) assays.

cluster_workflow Cell Viability Assay Workflow cluster_mts MTS Assay cluster_srb SRB Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Attach Incubate for cell attachment Seed_Cells->Incubate_Attach Add_Inhibitor Add varying concentrations of AKT inhibitor Incubate_Attach->Add_Inhibitor Incubate_Treatment Incubate for exposure period (e.g., 72-96h) Add_Inhibitor->Incubate_Treatment Assay_Specific_Steps Assay-Specific Steps Incubate_Treatment->Assay_Specific_Steps Add_MTS Add MTS reagent Assay_Specific_Steps->Add_MTS Fix_Cells Fix cells with TCA Assay_Specific_Steps->Fix_Cells Read_Absorbance Read absorbance on a plate reader Calculate_GI50 Calculate GI50/IC50 values Read_Absorbance->Calculate_GI50 End End Calculate_GI50->End Incubate_MTS Incubate (1-4h) Add_MTS->Incubate_MTS Incubate_MTS->Read_Absorbance Stain_SRB Stain with SRB Fix_Cells->Stain_SRB Wash Wash to remove unbound dye Stain_SRB->Wash Solubilize Solubilize bound dye Wash->Solubilize Solubilize->Read_Absorbance

Figure 2: General Workflow for Cell Viability Assays.

MTS Assay Protocol: [1][12]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a range of inhibitor concentrations for a specified duration (e.g., 72-96 hours).

  • MTS Reagent Addition: Add MTS reagent, combined with an electron coupling agent like PES, to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at approximately 490 nm using a microplate reader. The amount of formazan product is proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay Protocol: [13][14]

  • Cell Plating and Treatment: Follow steps 1 and 2 as in the MTS assay.

  • Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates multiple times with water to remove TCA and excess medium components.

  • Staining: Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Solubilize the protein-bound dye with a Tris-base solution.

  • Data Acquisition: Measure the absorbance at approximately 510 nm. The absorbance is proportional to the total cellular protein mass.

Western Blotting for AKT Pathway Analysis

Western blotting is a key technique to confirm the mechanism of action by assessing the phosphorylation status of AKT and its downstream targets.

Protocol for Western Blot Analysis of AKT Pathway Phosphorylation: [15][16]

  • Cell Lysis: Treat cells with the AKT inhibitor for the desired time and concentration. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated forms of AKT (e.g., p-AKT Ser473, p-AKT Thr308) and its downstream targets (e.g., p-PRAS40, p-GSK3β), as well as antibodies for the total protein levels as loading controls. This is typically done overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the protein levels.

cluster_workflow Western Blot Workflow for AKT Pathway Start Start Cell_Treatment Treat cells with AKT inhibitor Start->Cell_Treatment Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibodies (e.g., p-AKT) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect with chemiluminescence Secondary_Ab->Detect Analyze Analyze band intensities Detect->Analyze End End Analyze->End

Figure 3: Western Blotting Experimental Workflow.

Conclusion

This compound is a potent and selective ATP-competitive AKT inhibitor with demonstrated in vitro and in vivo anti-cancer activity, particularly in tumors with a dysregulated PI3K/AKT pathway. Its high selectivity for AKT over PKA is a notable feature. When compared to other leading pan-AKT inhibitors such as GDC-0068, MK-2206, and AZD5363, this compound shows a comparable preclinical profile. The choice of inhibitor for a specific research or therapeutic application will likely depend on the desired isoform specificity, the genetic context of the cancer, and the route of administration. The experimental data and protocols provided in this guide offer a solid foundation for researchers to make informed decisions and design further investigations into the promising field of AKT inhibition.

References

A Comparative Guide to the Efficacy of Akt Inhibitors: CCT128930 and MK-2206

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The serine/threonine kinase Akt, a central node in the PI3K/Akt/mTOR signaling pathway, is a critical regulator of cell survival, proliferation, and metabolism. Its frequent dysregulation in a wide array of human cancers has established it as a compelling target for anticancer drug development. This guide provides a detailed comparison of two prominent Akt inhibitors, CCT128930 and MK-2206, summarizing their mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate them.

Mechanism of Action: A Tale of Two Binding Sites

This compound and MK-2206 employ distinct mechanisms to inhibit Akt activity, a crucial factor influencing their biochemical and cellular effects.

This compound is an ATP-competitive inhibitor, directly targeting the kinase domain of Akt.[1][2][3] It shows a preference for the Akt2 isoform, with a reported IC50 of 6 nM in cell-free assays.[1][4] By competing with ATP for binding, this compound prevents the phosphorylation of downstream Akt substrates.[2][3]

MK-2206 , in contrast, is an allosteric inhibitor.[1] It binds to a site distinct from the ATP-binding pocket, inducing a conformational change that locks Akt in an inactive state and prevents its localization to the plasma membrane for activation.[1] MK-2206 is a pan-Akt inhibitor, targeting all three isoforms (Akt1, Akt2, and Akt3) with IC50 values of approximately 8 nM, 12 nM, and 65 nM, respectively, in cell-free assays.[5]

cluster_0 PI3K/Akt Signaling Pathway cluster_1 Inhibitor Mechanisms Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruits to membrane PDK1 PDK1 PDK1->Akt Phosphorylates & Activates Downstream Targets Downstream Targets (e.g., GSK3β, PRAS40, FOXO) Akt->Downstream Targets Phosphorylates Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Targets->Cell Survival, Proliferation, Growth This compound This compound This compound->Akt ATP-competitive inhibition MK-2206 MK-2206 MK-2206->Akt Allosteric inhibition ATP ATP ATP->Akt

Diagram 1: PI3K/Akt signaling pathway and inhibitor mechanisms.

In Vitro Efficacy: A Comparative Look at Potency

Cell LineCancer TypeThis compound (GI50, µM)MK-2206 (IC50, µM)Reference
U87MGGlioblastoma6.3-[4][6]
LNCaPProstate Cancer0.35-[4][6]
PC3Prostate Cancer1.9-[4][6]
A431Epidermoid Carcinoma-5.5[7]
HCC827Non-Small Cell Lung Cancer-4.3[7]
NCI-H292Non-Small Cell Lung Cancer-5.2[7]
NCI-H460Non-Small Cell Lung Cancer-3.4[7]
CNE-1Nasopharyngeal Carcinoma-3-5[8]
CNE-2Nasopharyngeal Carcinoma-3-5[8]
HONE-1Nasopharyngeal Carcinoma-3-5[8]
SUNE-1Nasopharyngeal Carcinoma-<1[8]

Note: GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) are similar but not identical measures of potency. Direct comparison of these values should be made with caution. The absence of a value indicates that the data was not found in the reviewed literature.

In Vivo Efficacy: Anti-Tumor Activity in Xenograft Models

Both this compound and MK-2206 have demonstrated anti-tumor activity in preclinical xenograft models.

CompoundXenograft ModelCancer TypeDosing RegimenAnti-Tumor EffectReference
This compound U87MGGlioblastoma25 mg/kg, i.p., daily for 5 daysMarked antitumor effect (T/C ratio of 48% on day 12)[4]
BT474Breast Cancer40 mg/kg, i.p., twice daily for 5 daysComplete growth arrest (T/C ratio of 29% on day 22)[4]
MK-2206 CNE-2Nasopharyngeal Carcinoma240 mg/kg, p.o., 3 times/week for 2 weeksSignificant inhibition of tumor growth[8]
CNE-2Nasopharyngeal Carcinoma480 mg/kg, p.o., once/week for 2 weeksSignificant inhibition of tumor growth[8]
GEOColon Cancer120 mg/kg, p.o., on alternate days for 3 weeksSignificantly inhibits tumor growth[9]
Endometrial Cancer PDXEndometrial Cancer120 mg/kg, twice a week for 3 weeksSignificantly inhibited growth of all 3 PDX lines[10]

Note: T/C ratio refers to the ratio of the mean tumor volume of the treated group to the control group. A lower T/C ratio indicates greater anti-tumor activity. PDX stands for Patient-Derived Xenograft.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of the protocols used in the cited studies.

In Vitro Cell Proliferation Assays

cluster_0 Cell Proliferation Assay Workflow Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Inhibitor Add varying concentrations of inhibitor Incubate_24h->Add_Inhibitor Incubate_72_96h Incubate for 72-96h Add_Inhibitor->Incubate_72_96h Measure_Proliferation Measure cell proliferation (e.g., MTT, SRB assay) Incubate_72_96h->Measure_Proliferation Analyze_Data Analyze data to determine GI50/IC50 Measure_Proliferation->Analyze_Data End End Analyze_Data->End

Diagram 2: Generalized workflow for in vitro cell proliferation assays.

MK-2206 (MTT Assay):

  • Cell Seeding: Cells were seeded at a density of 2,000-3,000 cells per well in 96-well plates.[7][11]

  • Incubation: Plates were incubated for 24 hours to allow for cell attachment.[11]

  • Treatment: Varying concentrations of MK-2206 were added to the wells.[7]

  • Incubation: Cells were incubated with the inhibitor for 72 or 96 hours.[7][11]

  • Proliferation Measurement: Cell proliferation was determined using the 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromide (MTT) assay.[9]

This compound (SRB Assay):

  • Cell Seeding: Cells were seeded in 96-well plates and allowed to attach for 36 hours to ensure exponential growth.[4]

  • Treatment: Cells were treated with this compound for 96 hours.[4]

  • Fixation: Cells were fixed with trichloroacetic acid (TCA).[4]

  • Staining: Fixed cells were stained for 30 minutes with 0.4% (wt/vol) sulforhodamine B (SRB) dissolved in 1% acetic acid.[4]

  • Washing: Unbound dye was removed by rinsing with 1% acetic acid.[4]

  • Solubilization: Bound dye was solubilized with 10 mM unbuffered Tris base.[4]

  • Measurement: Absorbance was read at a wavelength between 490-530 nm.[4]

In Vivo Xenograft Studies

cluster_0 In Vivo Xenograft Study Workflow Start Start Implant_Cells Subcutaneously implant cancer cells into immunocompromised mice Start->Implant_Cells Tumor_Growth Allow tumors to reach a specified volume Implant_Cells->Tumor_Growth Randomize_Mice Randomize mice into treatment and control groups Tumor_Growth->Randomize_Mice Administer_Treatment Administer inhibitor or vehicle according to the dosing regimen Randomize_Mice->Administer_Treatment Monitor_Tumor Monitor tumor volume and animal well-being Administer_Treatment->Monitor_Tumor Endpoint Endpoint: Analyze tumor size, weight, and biomarkers Monitor_Tumor->Endpoint End End Endpoint->End

Diagram 3: Generalized workflow for in vivo xenograft studies.

General Protocol:

  • Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are typically used.[12]

  • Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) is injected subcutaneously into the flank of the mice.[13] Sometimes, cells are mixed with Matrigel to aid in tumor establishment.[13]

  • Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[14]

  • Treatment: Mice are randomized into control (vehicle) and treatment groups and dosed with the inhibitor according to the specified regimen (e.g., intraperitoneal injection or oral gavage).[4][8][9]

  • Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.[8]

  • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for biomarker assessment.[8][10]

Conclusion

Both this compound and MK-2206 are potent inhibitors of the Akt signaling pathway, demonstrating significant anti-proliferative and anti-tumor effects in preclinical models. Their distinct mechanisms of action—ATP-competitive versus allosteric inhibition—may lead to differences in their selectivity, resistance profiles, and overall therapeutic potential.[1][2] The choice between these inhibitors for a specific research or therapeutic application will likely depend on the specific cancer type, its underlying genetic alterations (e.g., PIK3CA or PTEN mutations), and the desired pharmacological profile.[15] Further head-to-head comparative studies are warranted to more definitively delineate the relative efficacy and optimal applications of these two classes of Akt inhibitors.

References

A Comparative Guide to the Selectivity and Potency of Akt Inhibitors: CCT128930 versus GSK69069-

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two prominent ATP-competitive Akt inhibitors, CCT128930 and GSK690693, designed for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of their potency against Akt isoforms and selectivity across the broader kinome, supported by experimental data and detailed protocols.

Both this compound and GSK690693 are potent, ATP-competitive inhibitors targeting the serine/threonine kinase Akt (also known as Protein Kinase B), a central node in the PI3K/Akt/mTOR signaling pathway critical for cell survival, proliferation, and growth.[1][2][3] Dysregulation of this pathway is a common feature in many human cancers, making Akt a highly attractive target for therapeutic intervention.[3][4] While both compounds effectively inhibit Akt, they exhibit distinct profiles in terms of their potency towards specific Akt isoforms and their selectivity against other protein kinases.

Potency: A Head-to-Head Comparison

The potency of an inhibitor is a critical measure of its effectiveness, typically quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

GSK690693 is characterized as a pan-Akt inhibitor, demonstrating low nanomolar potency against all three Akt isoforms.[1][5][6] In cell-free assays, its IC50 values are 2 nM for Akt1, 13 nM for Akt2, and 9 nM for Akt3.[5][6][7]

This compound , in contrast, shows a preference for Akt2, with a reported IC50 of 6 nM in a cell-free assay.[8][9][10] While it is a potent inhibitor of the Akt pathway, direct comparative IC50 data for Akt1 and Akt3 are less consistently reported in widely available literature, though it is generally considered a selective inhibitor of Akt.[11][12][13]

Inhibitor Akt1 IC50 (nM) Akt2 IC50 (nM) Akt3 IC50 (nM)
GSK690693 2[5][6][7]13[5][6][7]9[5][6][7]
This compound Not Widely Reported6[8][9][10]Not Widely Reported
Table 1: Biochemical Potency (IC50) of GSK690693 and this compound against Akt Isoforms.
Selectivity Profile: On-Target Efficacy vs. Off-Target Effects

Selectivity is a crucial parameter for a therapeutic agent, as off-target inhibition can lead to unforeseen side effects.[14][15] Both inhibitors have been profiled against panels of other kinases to determine their selectivity.

GSK690693 is highly selective for Akt isoforms when compared to the majority of other kinase families.[1][7] However, it demonstrates notable inhibitory activity against other members of the AGC kinase family, to which Akt belongs.[1][7] This includes significant inhibition of PKA, PrkX, and various PKC isozymes.[5][7] It also inhibits kinases in other families, such as AMPK, DAPK3, and PAK4/5/6, at nanomolar concentrations.[5][7]

This compound is noted for its selectivity for Akt over the closely related PKA.[3][13] It exhibits a 28-fold greater selectivity for Akt2 compared to PKA (IC50 of 168 nM) and a 20-fold selectivity over p70S6K (IC50 of 120 nM).[3][8][9] This selectivity is achieved by targeting a single amino acid difference between Akt and PKA.[3][13]

Inhibitor Key Off-Target Kinases IC50 (nM)
GSK690693 PKA24[5][7]
PrkX5[5][7]
PKC isozymes2-21[5][7]
AMPK50[5][7]
DAPK381[5][7]
PAK66[5]
This compound PKA168[3][8][9]
p70S6K120[3][8][9]
Table 2: Selectivity of GSK690693 and this compound against common off-target kinases.

Visualizing Mechanisms and Workflows

To better understand the context of these inhibitors, the following diagrams illustrate the signaling pathway they target and a typical experimental workflow for their evaluation.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β Akt->GSK3b Inhibits FOXO FOXO (Transcription Factors) Akt->FOXO Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b->Proliferation FOXO->Proliferation Inhibits Apoptosis Inhibitors This compound GSK690693 Inhibitors->Akt Inhibition Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Purified Akt Kinase - Peptide Substrate - ATP Solution start->reagents incubation Incubate Kinase with Inhibitor (Pre-incubation Step) reagents->incubation inhibitor_prep Prepare Serial Dilutions of this compound or GSK690693 inhibitor_prep->incubation reaction Initiate Reaction: Add ATP and Substrate incubation->reaction reaction_run Allow Kinase Reaction to Proceed (e.g., 30 min at 30°C) reaction->reaction_run detection Stop Reaction & Detect Signal (e.g., Fluorescence, Luminescence, or Radioactivity) reaction_run->detection analysis Data Analysis: - Plot Signal vs. Inhibitor Conc. - Calculate IC50 Value detection->analysis end End analysis->end

References

Validating CCT128930 On-Target Effects: A Comparative Guide with siRNA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comparative analysis of the potent and selective Akt2 inhibitor, CCT128930, with the highly specific genetic tool of small interfering RNA (siRNA) to validate its on-target effects. By examining the phenotypic and molecular similarities between pharmacological inhibition and genetic knockdown, we can confidently attribute the observed cellular outcomes to the inhibition of Akt2.

This guide presents a summary of experimental data comparing the effects of this compound and Akt2 siRNA on key cellular processes, detailed experimental protocols for replicating these validation studies, and visual diagrams of the underlying signaling pathway and experimental workflow.

Performance Comparison: this compound vs. Akt2 siRNA

The on-target effects of this compound can be validated by demonstrating that its pharmacological action phenocopies the genetic knockdown of its target, Akt2. Key cellular processes to compare include cell cycle progression and apoptosis. The following table summarizes quantitative data from studies investigating the effects of this compound and Akt2 siRNA on these endpoints.

ParameterTreatmentCell LineEffectReference
Cell Cycle This compound (18.9 µM, 24h)U87MGIncrease in G0/G1 phase cells from 43.6% to 64.8%[1]
Akt2 siRNAA549 & H1299Increased percentage of cells in G0/G1 phase[2]
Akt2 siRNAMDA-MB231Cell cycle arrest in G0/G1[3][4]
Apoptosis This compound (20 µM)HepG2Induction of apoptosis with activation of caspase-3 and -9
Akt2 shRNAU251Enhanced apoptosis[5]
Akt2 shRNAHCT116Enhanced cell apoptosis[6]
Downstream Signaling This compound (≥5 µM)U87MGInhibition of phosphorylation of GSK3β, PRAS40, and FOXO1

Experimental Protocols

To facilitate the replication of these validation studies, detailed methodologies for key experiments are provided below.

Akt2 Knockdown using siRNA
  • Cell Culture: Plate cells (e.g., A549, H1299, or MDA-MB231) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

  • siRNA Transfection:

    • Prepare two tubes for each well to be transfected.

    • In tube 1, dilute the desired amount of Akt2-specific siRNA (or a non-targeting control siRNA) in serum-free medium.

    • In tube 2, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Combine the contents of tube 1 and tube 2, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

    • Add the siRNA-lipid complex to the cells.

    • Incubate the cells for 48-72 hours to allow for target gene knockdown.

  • Validation of Knockdown: Harvest the cells and perform Western blot analysis to confirm the specific reduction of Akt2 protein levels.

Western Blot Analysis
  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for Akt2 (or phosphorylated downstream targets like p-GSK3β, p-PRAS40, p-FOXO1) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis
  • Cell Treatment: Treat cells with either this compound or transfect with Akt2 siRNA as described above.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay
  • Cell Treatment: Treat cells with either this compound or transfect with Akt2 siRNA.

  • Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Validation Strategy

The following diagrams illustrate the signaling pathway targeted by this compound and siRNA, and the experimental workflow for their comparison.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt2 Akt2 PIP3->Akt2 PDK1->Akt2 Phosphorylation mTORC2 mTORC2 mTORC2->Akt2 Phosphorylation Downstream Downstream Effectors (GSK3β, PRAS40, FOXO1) Akt2->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->Akt2 Inhibition siRNA Akt2 siRNA RISC RISC siRNA->RISC mRNA Akt2 mRNA RISC->mRNA Degradation mRNA->Akt2 Translation

Figure 1: PI3K/Akt2 signaling pathway and points of inhibition.

Experimental_Workflow cluster_treatment Treatment Arms cluster_analysis Comparative Analysis start Seed Cells CCT_treat Treat with this compound start->CCT_treat siRNA_treat Transfect with Akt2 siRNA start->siRNA_treat control_treat Vehicle Control / Non-targeting siRNA start->control_treat western Western Blot (p-Akt substrates, Akt2 levels) CCT_treat->western cell_cycle Cell Cycle Analysis (Flow Cytometry) CCT_treat->cell_cycle apoptosis Apoptosis Assay (Annexin V / PI Staining) CCT_treat->apoptosis siRNA_treat->western siRNA_treat->cell_cycle siRNA_treat->apoptosis control_treat->western control_treat->cell_cycle control_treat->apoptosis end Validate On-Target Effects western->end cell_cycle->end apoptosis->end

Figure 2: Experimental workflow for validating this compound on-target effects.

References

CCT128930: A Comparative Guide to an AKT2 Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CCT128930 with other chemical probes for analyzing AKT2 function. Experimental data is presented to support the comparison, along with detailed protocols for key validation assays.

Introduction to this compound

This compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase AKT2.[1][2][3][4] Developed through fragment and structure-based drug design, it has emerged as a valuable tool for dissecting the specific roles of AKT2 in cellular signaling pathways.[2] Its selectivity is achieved by targeting a single amino acid difference between AKT and the closely related PKA kinase.[2] Dysregulation of the PI3K/AKT signaling pathway is a frequent event in cancer, making inhibitors of AKT isoforms, such as this compound, critical for both basic research and as potential therapeutic agents.[2]

Comparative Analysis of AKT2 Chemical Probes

The efficacy of a chemical probe is determined by its potency and selectivity. The following table summarizes the in vitro inhibitory activity of this compound and other commonly used AKT inhibitors against AKT isoforms and key off-target kinases.

Compound AKT1 IC50 (nM) AKT2 IC50 (nM) AKT3 IC50 (nM) PKA IC50 (nM) p70S6K IC50 (nM) Mechanism of Action
This compound -6[1][3][4][5]-168[2][3]120[2][3]ATP-competitive
MK-2206 5[6] / 8[7][8]12[6][7][8]65[6][7][8]>10,000-Allosteric
Capivasertib (AZD5363) 3[9][10]7[9] / 8[10]7[9] / 8[10]Similar to AKT[10]Similar to AKT[10]ATP-competitive
Ipatasertib (GDC-0068) 5[11]18[11]8[11]3100[11]860[11]ATP-competitive

Note: IC50 values can vary depending on the assay conditions. Data presented here is for comparative purposes.

Signaling Pathway and Experimental Workflow

To understand the context in which this compound is used, the following diagrams illustrate the AKT signaling pathway and a typical experimental workflow for validating an AKT2 inhibitor.

AKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT2 AKT2 PIP3->AKT2 Recruitment PDK1->AKT2 Phosphorylation (Thr308) GSK3b GSK3β AKT2->GSK3b Inhibition FOXO1 FOXO1 AKT2->FOXO1 Inhibition mTORC2 mTORC2 mTORC2->AKT2 Phosphorylation (Ser473) Transcription Gene Transcription (Proliferation, Survival) FOXO1->Transcription This compound This compound This compound->AKT2 Inhibition

AKT Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Assays cluster_analysis Data Analysis Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Culture Treat Cells with this compound Kinase_Assay->Cell_Culture Western_Blot Western Blot (p-AKT Substrates) Cell_Culture->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Proliferation_Assay Cell Proliferation Assay (e.g., MTT, SRB) Cell_Culture->Proliferation_Assay Data_Interpretation Interpret Results (Potency, Selectivity, Cellular Effects) Western_Blot->Data_Interpretation Cell_Cycle->Data_Interpretation Proliferation_Assay->Data_Interpretation

Experimental Workflow for Validating an AKT2 Probe.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound against AKT2.

Materials:

  • Recombinant human AKT2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[12]

  • Peptide substrate (e.g., a synthetic peptide with an AKT recognition motif)

  • ATP (at a concentration close to the Km for AKT2)

  • This compound and other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and other test compounds in DMSO.

  • In a 96-well plate, add the kinase, peptide substrate, and kinase buffer.

  • Add the diluted compounds to the wells. Include a DMSO-only control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of AKT Substrate Phosphorylation

This protocol is to assess the in-cell activity of this compound by measuring the phosphorylation of downstream AKT substrates.

Materials:

  • Cell line of interest (e.g., a cancer cell line with an activated PI3K/AKT pathway)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-phospho-GSK3β (Ser9), anti-phospho-PRAS40 (Thr246), anti-phospho-FOXO1 (Thr24), and antibodies for the total proteins)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours). Include a DMSO-only control.

  • Lyse the cells in lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on cell cycle progression.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the Western blot analysis.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a highly potent and selective chemical probe for AKT2. Its ATP-competitive mechanism of action and favorable selectivity profile make it a superior tool for specifically interrogating AKT2 function compared to some pan-AKT inhibitors. This guide provides a framework for researchers to compare this compound with other available tools and offers standardized protocols for its in vitro and in-cell validation. The provided diagrams offer a visual representation of the signaling context and a logical workflow for experimental validation.

References

Cross-validation of CCT128930 Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the AKT inhibitor CCT128930's performance across various cancer cell lines. We present supporting experimental data, detailed methodologies for key assays, and a comparative analysis with other known AKT inhibitors.

Introduction to this compound

This compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase AKT, with a particular selectivity for the AKT2 isoform.[1] As a crucial node in the PI3K/AKT/mTOR signaling pathway, AKT is frequently hyperactivated in a multitude of human cancers, making it a prime target for therapeutic intervention. This compound exerts its anti-cancer effects by inducing cell cycle arrest, primarily at the G1 phase, and promoting apoptosis.[2][3][4] This guide aims to provide a cross-validation of these effects in different cell line models.

Comparative Analysis of this compound and Other AKT Inhibitors

The efficacy of this compound is best understood in the context of other AKT inhibitors. This section compares the growth inhibitory effects of this compound with other well-characterized AKT inhibitors: MK-2206 (an allosteric inhibitor), Perifosine (an alkylphospholipid that inhibits AKT translocation), and GSK690693 (an ATP-competitive pan-AKT inhibitor).

Table 1: Comparison of Growth Inhibitory (GI50/IC50) Values of AKT Inhibitors in Various Cancer Cell Lines
Cell LineCancer TypeThis compound (μM)MK-2206 (μM)Perifosine (μM)GSK690693 (μM)
U87MG Glioblastoma6.3[3]-8-15-
LNCaP Prostate Cancer0.35[3]-0.6-8.9[5]0.147[6]
PC3 Prostate Cancer1.9[3]-0.6-8.9[5]-
BT474 Breast Cancer---0.086[6]
MCF-7 Breast Cancer----
A549 Lung Cancer--8-15[7]105.33[8]
HCT116 Colon Cancer---8.2[8]
Mia PaCa-2 Pancreatic Cancer-Inhibits proliferation[9]--
Panc-1 Pancreatic Cancer-Inhibits proliferation[9]--
CNE-1 Nasopharyngeal Carcinoma-3-5[10]--
CNE-2 Nasopharyngeal Carcinoma-3-5[10]--
HONE-1 Nasopharyngeal Carcinoma-3-5[10]--
SUNE-1 Nasopharyngeal Carcinoma-<1[10]--

Effects on Cell Cycle and Apoptosis

This compound and other AKT inhibitors modulate cell cycle progression and induce apoptosis in sensitive cell lines.

Table 2: Effects of this compound and Other AKT Inhibitors on Cell Cycle and Apoptosis
InhibitorCell LineEffect on Cell CycleInduction of Apoptosis
This compound U87MGG1 arrest[2][4]Yes[3]
HepG2Cell cycle arrest[1]Yes (at high doses)[1]
MK-2206 CNE-2, HONE-1G1 arrest[10]No evidence found[10]
Mia PaCa-2, Panc-1-Yes[9]
Breast Cancer Cell LinesCell cycle progression inhibition[11]Yes[11]
Perifosine NSCLC cell linesCell cycle arrest[7]Yes[7]
Head and Neck Squamous CarcinomaG1-S and G2-M arrest[12]-
GSK690693 Acute Lymphoblastic Leukemia cell lines-Yes[6][13]
LNCaP, BT474-Yes (at concentrations >100 nM)[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound This compound->AKT Inhibition Experimental_Workflow cluster_viability Cell Viability Assay (MTT) cluster_cycle Cell Cycle Analysis (PI Staining) cluster_apoptosis Apoptosis Assay (Annexin V) seed_viability Seed Cells treat_viability Treat with This compound seed_viability->treat_viability add_mtt Add MTT Reagent treat_viability->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance seed_cycle Seed & Treat Cells harvest_cycle Harvest & Fix (70% Ethanol) seed_cycle->harvest_cycle stain_pi Stain with PI & RNase A harvest_cycle->stain_pi analyze_flow Analyze by Flow Cytometry stain_pi->analyze_flow seed_apoptosis Seed & Treat Cells harvest_apoptosis Harvest Cells seed_apoptosis->harvest_apoptosis stain_annexin Stain with Annexin V-FITC & PI harvest_apoptosis->stain_annexin analyze_apoptosis_flow Analyze by Flow Cytometry stain_annexin->analyze_apoptosis_flow

References

Comparative Analysis: CCT128930 and TRPM7 Channel Blockers in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between CCT128930, a selective inhibitor of Serine/Threonine Kinase 38 (STK38), and established channel blockers of the Transient Receptor Potential Melastatin 7 (TRPM7). While not a direct TRPM7 inhibitor, this compound's targeting of STK38, a kinase implicated in pathways that can influence ion channel function and cellular mechanics, presents a potential indirect or alternative strategy for modulating processes regulated by TRPM7. This document is intended for researchers, scientists, and drug development professionals investigating these cellular components.

Introduction to Targets

This compound is a potent and selective inhibitor of STK38 (also known as NDR1), a member of the nuclear Dbf2-related family of kinases. STK38 is involved in the regulation of cell division, centrosome duplication, and cell morphology. Its inhibition by this compound has been shown to induce G1 cell cycle arrest and has demonstrated anti-proliferative effects in various cancer cell lines.

TRPM7 (Transient Receptor Potential Melastatin 7) is a unique bifunctional protein that acts as both a Ca2+- and Mg2+-permeable ion channel and a serine/threonine kinase. This "chanzyme" is a crucial regulator of cellular magnesium homeostasis and is involved in a wide array of physiological processes, including cell adhesion, migration, and proliferation. Dysregulation of TRPM7 is linked to various pathologies, including cancer and neurological disorders, making it a significant therapeutic target. Direct TRPM7 channel blockers, such as NS8593 and waixenicin A, inhibit its ion channel function.

Currently, direct evidence in the peer-reviewed literature establishing a functional, regulatory link between STK38 and the TRPM7 channel is not available. Therefore, this guide will compare the known characteristics and cellular effects of this compound as an STK38 inhibitor with those of direct TRPM7 channel blockers. The comparison is based on their distinct mechanisms of action and potential convergence on downstream cellular processes like cell cycle and migration.

Quantitative Performance Data

The following tables summarize the key quantitative metrics for this compound against its target and for representative TRPM7 channel blockers.

Table 1: Inhibitor Potency and Selectivity

CompoundPrimary TargetIC₅₀ (in vitro)Cell-based PotencyKey Selectivity Notes
This compound STK38 (NDR1)26 nM290 nM (p21 induction)Highly selective for STK38/STK3 (NDR2). Shows >100-fold selectivity against a panel of other kinases including ROCK and PKA.
NS8593 TRPM7 Channel~1-10 µM3-10 µM (Mg²⁺ influx)Also inhibits TRPM2, TRPC5, and voltage-gated K⁺ channels (KCNQ, hERG).
Waixenicin A TRPM7 Channel~500 nM1-5 µM (Cell viability)A natural product with higher potency than many synthetic blockers. Specificity against other TRP channels is not fully characterized.

Mechanism of Action and Signaling Pathways

This compound and TRPM7 blockers operate on distinct signaling pathways. This compound inhibits the STK38 kinase, impacting downstream effectors involved in cell cycle control. TRPM7 blockers directly obstruct the flow of ions through the TRPM7 channel, affecting cellular cation homeostasis and downstream signaling cascades that are sensitive to Mg²⁺ and Ca²⁺ levels.

STK38_Pathway cluster_inhibition Inhibition by this compound cluster_pathway STK38 Signaling This compound This compound STK38 STK38 (NDR1) Kinase This compound->STK38 Inhibits Downstream Downstream Effectors (e.g., C-MYC) STK38->Downstream Phosphorylates CellCycle G1 Cell Cycle Arrest Downstream->CellCycle Regulates TRPM7_Pathway cluster_inhibition Inhibition by Channel Blockers cluster_pathway TRPM7 Channel Function Blockers NS8593, Waixenicin A TRPM7 TRPM7 Channel Blockers->TRPM7 Blocks Ions Mg²⁺ / Ca²⁺ Influx TRPM7->Ions Mediates Downstream Downstream Signaling (e.g., PLC, ERK) Ions->Downstream Activates Kinase_Assay_Workflow A 1. Prepare Reagents (Enzyme, Inhibitor, Substrate, ATP) B 2. Combine Enzyme, Substrate, and this compound Dilutions A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate at 30°C C->D E 5. Terminate Reaction D->E F 6. Quantify Substrate Phosphorylation E->F G 7. Calculate IC₅₀ F->G Patch_Clamp_Workflow A 1. Prepare Cells and Solutions B 2. Establish Whole-Cell Patch-Clamp Configuration A->B C 3. Record Baseline TRPM7 Current (Voltage Ramp) B->C D 4. Perfuse with TRPM7 Blocker C->D E 5. Record Inhibited Current D->E F 6. Washout and Record Recovery E->F G 7. Calculate % Inhibition & IC₅₀ F->G

Comparative Analysis of CCT128930 and PKA Inhibitor Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor CCT128930 against common Protein Kinase A (PKA) inhibitors. The focus is on specificity, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid in the selection of appropriate research tools.

Introduction to Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is linked to numerous diseases, including cancer. Small molecule inhibitors are invaluable tools for studying kinase function and as potential therapeutics. This compound is a potent inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B or PKB).[1] Protein Kinase A (PKA) is a closely related member of the same AGC kinase family, making inhibitor selectivity a crucial consideration for researchers investigating these pathways.[2] This guide compares the specificity of this compound with that of established PKA inhibitors.

Mechanism of Action

This compound: This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.[2] this compound was developed through fragment and structure-based design to be a potent and selective inhibitor of AKT.[1] Its selectivity for AKT over the highly similar PKA is achieved by targeting a single amino acid difference between the two kinases (Met282 in AKT).[2]

PKA Inhibitors: PKA inhibitors can be broadly categorized into two types:

  • Small Molecule ATP-Competitive Inhibitors: Compounds like H-89 and KT5720 function similarly to this compound by competing with ATP for binding to the catalytic subunit of PKA.[1]

  • Peptide-Based Inhibitors: Protein Kinase Inhibitor (PKI) peptides are endogenous, heat-stable inhibitors that act as pseudosubstrates.[3] They bind with high affinity to the substrate-binding site of the PKA catalytic subunit, providing a highly specific mode of inhibition that is not competitive with ATP.[4]

Data Presentation: Inhibitor Specificity

The potency and specificity of an inhibitor are typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates higher potency.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetThis compound IC50 (nM)Selectivity vs. PKA
AKT2628-fold
p70S6K1201.4-fold
PKA168-

Data compiled from multiple sources.[2][5][6]

Table 2: Kinase Inhibition Profiles of Common PKA Inhibitors

InhibitorTarget KinaseIC50 / Ki (nM)Known Off-Targets (IC50 in nM)
H-89 PKA48 - 135S6K1 (80), MSK1 (120), ROCKII (270), PKBα (2600)
KT5720 PKAKi = 60Has no significant effect on PKG or PKC (Ki > 2000)
PKI (6-22) amide PKAIC50 ≈ 8.4At high concentrations (5 µM), can inhibit CaMK1 and facilitate PKC isoforms.

Data compiled from multiple sources.[1][4][5][6]

Mandatory Visualization

dot digraph "PI3K_AKT_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT\n(PKB)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(GSK3β, FOXO, mTORC1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges RTK -> PI3K [label="Activation", fontsize=8]; PI3K -> PIP3 [label="Phosphorylation", fontsize=8]; PIP2 -> PI3K [style=dashed, arrowhead=none]; PIP3 -> PDK1 [label="Recruitment &\nActivation", fontsize=8]; PIP3 -> AKT [label="Recruitment", fontsize=8]; PDK1 -> AKT [label="Phosphorylation", fontsize=8]; AKT -> Downstream [label="Phosphorylation", fontsize=8]; Downstream -> Proliferation [style=dashed]; this compound -> AKT [arrowhead=tee, color="#EA4335", penwidth=2, label=" Inhibition\n(ATP-competitive)", fontsize=8, fontcolor="#202124"]; } caption: "PI3K/AKT Signaling Pathway Inhibition"

dot digraph "PKA_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes GPCR [label="GPCR", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="cAMP", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; PKA_holo [label="PKA Holoenzyme\n(R2C2)", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA_C [label="PKA Catalytic\nSubunit", fillcolor="#FBBC05", fontcolor="#202124"]; PKA_R [label="Regulatory\nSubunit", fillcolor="#F1F3F4", fontcolor="#202124"]; Substrates [label="Substrate\nProteins", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; H89 [label="H-89 / KT5720", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKI [label="PKI Peptide", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GPCR -> AC [label="Activation", fontsize=8]; AC -> cAMP [label="Conversion", fontsize=8]; ATP -> AC [style=dashed, arrowhead=none]; cAMP -> PKA_holo [label="Binding", fontsize=8]; PKA_holo -> PKA_C [label="Release", fontsize=8]; PKA_holo -> PKA_R [style=dashed, arrowhead=none]; PKA_C -> Substrates [label="Phosphorylation", fontsize=8]; Substrates -> Response [style=dashed]; H89 -> PKA_C [arrowhead=tee, color="#4285F4", penwidth=2, label=" ATP-competitive\nInhibition", fontsize=8, fontcolor="#202124"]; PKI -> PKA_C [arrowhead=tee, color="#34A853", penwidth=2, label=" Pseudosubstrate\nInhibition", fontsize=8, fontcolor="#202124"]; } caption: "cAMP/PKA Signaling Pathway Inhibition"

dot digraph "Kinase_Inhibitor_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.25,0.15"]; edge [arrowsize=0.7];

// Nodes start [label="Start:\nCompound Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; biochem [label="Biochemical Assay\n(e.g., ADP-Glo™)\nDetermine IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; selectivity [label="Selectivity Profiling\n(Kinase Panel Screen)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_based [label="Cell-Based Assay\n(e.g., Western Blot for\nSubstrate Phosphorylation)", fillcolor="#FBBC05", fontcolor="#202124"]; phenotypic [label="Phenotypic Assay\n(Proliferation, Apoptosis)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End:\nCharacterized Inhibitor", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> biochem [label="Potency", fontsize=8]; biochem -> selectivity [label="Specificity", fontsize=8]; selectivity -> cell_based [label="Cellular Activity", fontsize=8]; cell_based -> phenotypic [label="Functional Outcome", fontsize=8]; phenotypic -> end; } caption: "Kinase Inhibitor Specificity Workflow"

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 value of an inhibitor using a luminescence-based assay that quantifies ADP production (e.g., ADP-Glo™).

Materials:

  • Purified, active recombinant kinase (e.g., AKT2, PKA)

  • Kinase-specific substrate (peptide or protein)

  • Test inhibitor (this compound or PKA inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP solution at a concentration near the Kₘ for the kinase

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Plate Preparation: Add 25 nL of each inhibitor dilution to the appropriate wells of a 384-well plate. Include "no-inhibitor" (DMSO only) controls for 100% activity and "no-enzyme" controls for background signal.[7]

  • Kinase Reaction:

    • Prepare a master mix of the kinase and its substrate in kinase assay buffer.

    • Dispense 5 µL of the kinase/substrate mix into each well containing the inhibitor.

    • Allow the plate to incubate for 15-30 minutes at room temperature to permit the inhibitor to bind to the kinase.

  • Initiation: Prepare an ATP solution in assay buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.[7]

  • Incubation: Incubate the plate for 60 minutes at 30°C. This time should be optimized to ensure the reaction remains in the linear range.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the high and low controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.[7]

Western Blot for Cellular Kinase Activity

This protocol is for assessing an inhibitor's ability to block the phosphorylation of a downstream substrate in a cellular context.

Materials:

  • Cell line of interest (e.g., PTEN-null U87MG cells for AKT pathway analysis)[2]

  • Cell culture media and reagents

  • Test inhibitor (e.g., this compound)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)

  • Primary antibodies (e.g., anti-phospho-GSK3β, anti-total-GSK3β, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal kinase activity.[8]

  • Pre-treat the cells with a range of inhibitor concentrations (e.g., 0-10 µM) for 1-2 hours.

  • If required, stimulate the relevant pathway (e.g., with a growth factor) for 10-15 minutes to induce substrate phosphorylation.

  • Cell Lysis: Wash cells once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.[8]

  • Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) diluted in blocking buffer overnight at 4°C with gentle shaking.[9]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the signal using a chemiluminescence imaging system.

  • Analysis: To confirm equal protein loading, the blot can be stripped and re-probed for the total, non-phosphorylated protein and/or a housekeeping protein like GAPDH. Quantify band intensities to determine the reduction in substrate phosphorylation at each inhibitor concentration.

References

A Comparative Guide to the Preclinical Reproducibility of the AKT Inhibitor CCT128930

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for the novel, potent, and selective ATP-competitive AKT inhibitor, CCT128930. The data presented here is based on published preclinical studies and is intended to offer an objective overview of its performance, alongside other well-characterized AKT inhibitors, to aid in the critical evaluation and potential replication of key findings.

Executive Summary

This compound is a pyrrolopyrimidine compound that has demonstrated significant antiproliferative activity and in vivo antitumor efficacy in various preclinical cancer models. It functions as an ATP-competitive inhibitor of AKT, a key kinase in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. This guide summarizes the key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols for reproducibility, and visualizes the underlying biological pathways and experimental workflows.

Comparative Analysis of In Vitro Efficacy

The in vitro potency of this compound has been evaluated across multiple cancer cell lines, primarily focusing on those with a dysregulated PI3K/AKT pathway (e.g., PTEN-null). The following table summarizes the half-maximal growth inhibitory concentrations (GI50) of this compound in comparison to other notable AKT inhibitors.

Cell LineThis compound GI50 (µM)MK-2206 IC50 (nM)GSK690693 IC50 (nM)Ipatasertib (GDC-0068) IC50 (µM)Reference
U87MG (Glioblastoma, PTEN-null)6.3 ± 2.2~200-~2.2[1]
LNCaP (Prostate Cancer, PTEN-null)0.35 ± 0.11---[1]
PC3 (Prostate Cancer, PTEN-null)1.9 ± 0.80---[1]
BT474 (Breast Cancer, PIK3CA-mutant)----[1]
COG-LL-317 (ALL)-< 200--[2]
RS4;11 (ALL)-< 200--[2]
Kasumi-1 (AML)-< 200--[2]
CHLA-10 (Ewing Sarcoma)-< 200--[2]

Note: Direct comparative studies under identical experimental conditions are limited. The data presented is compiled from multiple sources and should be interpreted with caution. Assays and endpoints may differ between studies (GI50 vs. IC50).

In Vivo Antitumor Activity

This compound has demonstrated significant antitumor activity in human tumor xenograft models. The following table summarizes key in vivo efficacy data.

Xenograft ModelTreatment RegimenKey OutcomeReference
U87MG (Glioblastoma)25 mg/kg, i.p.Marked antitumor effect[3]
BT474 (Breast Cancer)40 mg/kg, i.p.Profound antitumor effect with complete growth arrest[3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the general experimental approach for evaluating this compound, the following diagrams are provided.

AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation GSK3b GSK3β AKT->GSK3b Inhibition FOXO FOXO AKT->FOXO Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b->Proliferation FOXO->Proliferation This compound This compound This compound->AKT Inhibition

This compound inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cancer Cell Line Culture (e.g., U87MG, PC3) treatment Treatment with this compound & Control Compounds cell_culture->treatment proliferation_assay Antiproliferative Assay (SRB Assay) treatment->proliferation_assay western_blot Protein Analysis (Immunoblotting for pAKT, etc.) treatment->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis_vitro Data Analysis proliferation_assay->data_analysis_vitro Determine GI50 western_blot->data_analysis_vitro Assess Target Inhibition cell_cycle->data_analysis_vitro Analyze Cell Cycle Arrest xenograft Tumor Xenograft Model (e.g., Nude Mice) drug_administration Drug Administration (i.p. injection) xenograft->drug_administration tumor_measurement Tumor Volume Measurement drug_administration->tumor_measurement pharmacodynamics Pharmacodynamic Analysis (Biomarker Assessment) drug_administration->pharmacodynamics data_analysis_vivo Data Analysis tumor_measurement->data_analysis_vivo Evaluate Antitumor Efficacy pharmacodynamics->data_analysis_vivo Confirm In Vivo Target Engagement

A general workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

Reproducibility of experimental results is paramount in scientific research. Below are detailed methodologies for key experiments cited in the literature for this compound.

In Vitro Antiproliferative Sulforhodamine B (SRB) Assay
  • Cell Seeding: Cancer cell lines (e.g., U87MG, LNCaP, PC3) are seeded in 96-well plates at an appropriate density to ensure exponential growth during the assay. Cells are allowed to attach and grow for 24-36 hours.[4]

  • Drug Treatment: Cells are treated with a range of concentrations of this compound and control compounds for a specified duration, typically 96 hours.[1]

  • Cell Fixation: After the incubation period, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The fixed cells are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[4]

  • Destaining and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The optical density (OD) is measured at a wavelength of 490-530 nm using a microplate reader.

  • Data Analysis: The GI50 value, the concentration of the drug that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Immunoblotting for Protein Phosphorylation
  • Cell Lysis: Cells are treated with this compound for the desired time points. Subsequently, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total AKT, as well as downstream targets like GSK3β and PRAS40. This is followed by incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified to determine the effect of this compound on the phosphorylation status of the target proteins.

In Vivo Human Tumor Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., athymic nude mice) are used for these studies.[5]

  • Tumor Implantation: Human cancer cells (e.g., U87MG or BT474) are subcutaneously injected into the flanks of the mice.[1]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups.[6]

  • Drug Administration: this compound is administered to the treatment group, typically via intraperitoneal (i.p.) injection, at a specified dose and schedule.[1][3] The control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.[6]

  • Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. Common metrics include tumor growth inhibition (TGI) and the ratio of the mean tumor volume of the treated group to the control group (T/C).[6][7]

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze the in vivo effect of this compound on target biomarkers (e.g., pAKT) by immunoblotting or immunohistochemistry.[1]

Conclusion

The available preclinical data consistently demonstrate that this compound is a potent and selective inhibitor of AKT with significant antitumor activity in vitro and in vivo. The provided experimental protocols offer a foundation for the reproducible investigation of this compound. However, for a comprehensive comparative assessment, further head-to-head studies with other AKT inhibitors under standardized conditions are warranted. This guide serves as a valuable resource for researchers aiming to build upon the existing knowledge of this compound and its potential as a therapeutic agent.

References

Safety Operating Guide

Navigating the Safe Disposal of CCT128930: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of CCT128930, a potent and selective AKT2 inhibitor. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

Understanding the Compound: Key Data of this compound

A thorough understanding of the physicochemical properties of this compound is the first step toward its safe management. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₈H₂₀ClN₅
Molecular Weight 341.8 g/mol
CAS Number 885499-61-6
Appearance Solid
Purity ≥98%
Solubility DMSO: 5 mg/mLDMF: 2 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL
Storage Temperature -20°C

Experimental Protocol for Safe Disposal of this compound

The following protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound and contaminated materials. This protocol is synthesized from general laboratory chemical waste disposal guidelines and safety data sheet recommendations.

Personnel Safety:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves, when handling this compound and its waste.

  • Ventilation: Conduct all disposal procedures within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Waste Segregation and Collection:

  • Identify Waste Streams: this compound waste should be segregated into three main streams:

    • Solid Waste: Unused or expired pure this compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves).

    • Liquid Waste (Non-aqueous): Solutions of this compound in organic solvents (e.g., DMSO, DMF).

    • Liquid Waste (Aqueous): Dilute aqueous solutions containing this compound (e.g., from cell culture media). Note that disposal of aqueous waste may have specific institutional guidelines.

  • Use Designated Waste Containers:

    • Collect solid waste in a clearly labeled, sealable, and chemically resistant container. The label should read "Hazardous Waste: this compound (Solid)" and include the date.

    • Collect non-aqueous liquid waste in a separate, labeled, and sealed container designed for flammable or organic waste. The label should specify "Hazardous Waste: this compound in [Solvent Name]" and the approximate concentration.

    • Consult your institution's Environmental Health and Safety (EHS) office for guidance on the disposal of dilute aqueous waste. Some institutions may permit drain disposal after appropriate neutralization or dilution, while others will require collection.

Disposal Procedure:

  • Solid Waste:

    • Carefully place all solid waste contaminated with this compound into the designated solid waste container.

    • Once the container is full or the experiment is complete, securely seal the container.

    • Store the sealed container in a designated hazardous waste accumulation area until it is collected by your institution's EHS personnel.

  • Liquid Waste (Non-aqueous):

    • Carefully pour the this compound solution into the designated non-aqueous liquid waste container.

    • Avoid overfilling the container; it should be no more than 80% full to allow for vapor expansion.

    • Securely cap the container and store it in the designated hazardous waste accumulation area.

  • Decontamination of Glassware:

    • Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol or acetone) three times.

    • Collect the rinsate as hazardous liquid waste.

    • After rinsing, the glassware can be washed with soap and water.

Emergency Procedures:

  • Spills: In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill with an absorbent material. Collect the contaminated absorbent material and place it in the solid hazardous waste container. Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Exposure: In case of skin contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical flow of operations for the proper disposal of this compound.

CCT128930_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection cluster_final_disposal Final Disposal ppe Don Personal Protective Equipment (Lab Coat, Goggles, Gloves) fume_hood Work in a Chemical Fume Hood identify_waste Identify this compound Waste Type fume_hood->identify_waste solid_waste Solid Waste (e.g., powder, contaminated consumables) identify_waste->solid_waste liquid_waste Liquid Waste (e.g., solutions in solvents) identify_waste->liquid_waste collect_solid Collect in Labeled 'Solid Hazardous Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Liquid Hazardous Waste' Container liquid_waste->collect_liquid store_waste Store Sealed Containers in Designated Waste Accumulation Area collect_solid->store_waste collect_liquid->store_waste ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) store_waste->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the research community. Always consult your institution's specific guidelines and Safety Data Sheets for the most accurate and up-to-date information.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CCT128930
Reactant of Route 2
CCT128930

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.